Product packaging for Estradiol(Cat. No.:CAS No. 50-28-2)

Estradiol

Cat. No.: B1671308
CAS No.: 50-28-2
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Description

Significance of Estradiol (B170435) in Biological Systems

This compound is a key regulator of the female reproductive system, orchestrating the menstrual cycle and the development of secondary sexual characteristics. wikipedia.orgwikipedia.org It is essential for the growth and maintenance of reproductive tissues, including the uterine lining (endometrium), fallopian tubes, and vagina. news-medical.netrestorative-health.com this compound's influence also extends to bone health, where it plays a critical role in maintaining bone density by regulating bone remodeling. restorative-health.comnih.gov

In the central nervous system, this compound has demonstrated neuroprotective effects and influences cognitive function and mood. restorative-health.comnih.gov It modulates the levels of neurotransmitters like serotonin and dopamine, which are integral to mood regulation. restorative-health.com Furthermore, this compound affects the cardiovascular system by influencing blood flow and the health of blood vessels. news-medical.neteverlywell.com While predominantly recognized as a female sex hormone, this compound also has important physiological roles in males, including the regulation of libido, erectile function, and sperm maturation. news-medical.net

The multifaceted actions of this compound are mediated through its binding to specific estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.orgwikipedia.org These receptors are located in the nucleus of cells in various tissues, and upon binding with this compound, they modulate the transcription of a multitude of genes, thereby exerting their diverse biological effects. wikipedia.orgnih.gov

Research Evolution of this compound's Biological Actions

The scientific journey to understand this compound began in the early 20th century with the burgeoning field of endocrinology. getplume.co In the late 1800s, it was observed that ovarian extracts could alleviate menopausal symptoms, hinting at the existence of ovarian secretions with systemic effects. rochester.edu The term "estrogen" was coined in 1906 after it was discovered that secretions from the ovaries induced estrus in non-human females. rochester.edu

A pivotal moment in estrogen research occurred in 1923 when Edgar Allen and Edward A. Doisy isolated estrogen from ovarian follicles, establishing a direct link between a specific chemical compound and female sexual characteristics. getplume.coestrogen.org This was followed by the independent purification and identification of estrone in 1929 by Adolf Butenandt and Edward Adelbert Doisy. estrogen.org Subsequently, estriol and this compound were discovered in 1930 and 1933, respectively. wikipedia.org

The mid-20th century marked a "therapeutic revolution" with the synthesis of estrogens and their application in medicine. estrogen.org The discovery of estrogen receptors in the 1960s by Elwood Jensen and colleagues was a monumental leap, providing a mechanistic understanding of how this compound exerts its effects on target tissues. estrogen.orgoup.com This discovery paved the way for more targeted research into the molecular actions of this compound and the development of drugs that could modulate its activity.

Scope and Objectives of Academic Inquiry into this compound

Contemporary academic inquiry into this compound is broad and multidisciplinary, encompassing fundamental biology, clinical medicine, and environmental science. A primary objective is to further elucidate the complex molecular mechanisms through which this compound regulates gene expression and cellular function in its various target tissues. This includes investigating the distinct roles of ERα and ERβ and the concept of selective estrogen receptor modulators (SERMs) that can elicit tissue-specific effects. researchgate.net

A significant area of research focuses on the role of this compound in diseases and health conditions. This includes its involvement in hormone-dependent cancers such as breast and endometrial cancer, as well as its protective effects in osteoporosis and cardiovascular disease. sciencedaily.commdpi.com Researchers are also actively exploring the neuroprotective properties of this compound and its potential implications for neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com

Furthermore, the impact of environmental estrogens, also known as endocrine-disrupting compounds, on human and wildlife health is a critical area of investigation. wikipedia.org Understanding how these exogenous compounds mimic or interfere with natural this compound signaling is essential for public health. The overarching goal of academic inquiry into this compound is to leverage a deeper understanding of its physiological and pathophysiological roles to develop novel therapeutic strategies for a wide range of conditions. mdpi.comoup.com

Interactive Data Table: Key Milestones in this compound Research

YearMilestoneSignificance
1897Ovarian extract found to be effective for menopausal hot flashes. rochester.eduFirst indication of a therapeutic effect of ovarian secretions.
1906The term "estrogen" is coined. rochester.eduNamed for its ability to induce estrus (sexual receptivity).
1923Estrogen is isolated from ovarian follicles by Allen and Doisy. getplume.coestrogen.orgConfirmed a specific chemical was responsible for female sexual traits.
1929Estrone is purified and identified by Butenandt and Doisy. estrogen.orgFirst estrogen hormone to be isolated.
1933This compound is discovered. wikipedia.orgIdentification of the most potent endogenous estrogen.
1938Synthesis of diethylstilbestrol (DES), the first synthetic estrogen. estrogen.orgOpened the door for therapeutic applications of synthetic estrogens.
1962Estrogen receptors are identified by Jensen and Jacobson. estrogen.orgRevealed the mechanism of estrogen action at the cellular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B1671308 Estradiol CAS No. 50-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
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InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
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Molecular Formula

C18H24O2
Record name estradiol
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DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Molecular Weight

272.4 g/mol
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Physical Description

Solid, White powder.
Record name Estradiol
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Boiling Point

445.9±45.0
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
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Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS No.

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Melting Point

178.5 °C, 178-179 °C
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Molecular and Cellular Mechanisms of Estradiol Action

Estrogen Receptor Subtypes and Their Differential Roles

The biological actions of estradiol (B170435) are mediated through at least three main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and G Protein-Coupled Estrogen Receptor (GPER). nih.govnih.govfrontiersin.orgresearchgate.net These receptors exhibit distinct tissue distributions, binding affinities, and downstream signaling pathways, contributing to the multifaceted effects of this compound. wikipedia.orgnih.gov

Estrogen Receptor Alpha (ERα) Signaling

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a member of the nuclear receptor superfamily and is predominantly located in the cytoplasm and nucleus of cells. news-medical.netwikipedia.org Upon binding with this compound in the cytoplasm, ERα undergoes a conformational change, dissociates from chaperone proteins, and dimerizes. nih.govfrontiersin.org This complex then translocates to the nucleus, where it can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoters of target genes, leading to the modulation of gene transcription. oup.comnih.govnews-medical.netwikipedia.org

ERα is crucial for reproductive development and functions. nih.gov It can also interact with other transcription factors, such as activator protein 1 (AP-1) and Sp-1, to promote transcription via several coactivators. wikipedia.org Furthermore, ERα can be activated by this compound at the plasma membrane, interacting with various scaffold or signaling molecules like G proteins, Src kinase, and the p85α regulatory subunit of PI3-kinase, leading to the activation of pathways such as the MAPK signaling pathway. oup.com In some contexts, ERα is regulated by autologous down-regulation, where this compound binding to ERα represses its own gene transcription. oup.com

Estrogen Receptor Beta (ERβ) Signaling

Estrogen Receptor Beta (ERβ), encoded by the ESR2 gene, is another intracellular estrogen receptor that belongs to the nuclear receptor family. wikipedia.orgsinobiological.comgenecards.org Similar to ERα, ERβ binds to this compound and can form homodimers (ERβ-ERβ) or heterodimers with ERα (ERα-ERβ). nih.govfrontiersin.orgmdpi.com These dimeric complexes can then translocate to the nucleus and bind to EREs, influencing gene expression. nih.gov

While ERα is essential for reproductive development, ERβ's activity is more relevant in non-reproductive organs, although it also plays a role in ovarian function, particularly in granulosa cells, where its exclusive presence suggests a role in follicular growth and maturation. nih.govoup.com ERβ can also inhibit ERα-mediated transcription and this compound-induced cell proliferation, highlighting its distinct regulatory roles. nih.govmdpi.com this compound binds equally well to both ERα and ERβ. wikipedia.org

G Protein-Coupled Estrogen Receptor (GPER) Signaling

G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is a distinct class of membrane estrogen receptors primarily localized in the plasma membrane and endoplasmic reticulum. nih.govwikipedia.orguniprot.org Unlike the classical nuclear ERs, GPER mediates rapid, non-genomic effects of this compound. nih.govnih.govwikipedia.orgfrontiersin.org GPER binds to this compound with high affinity, leading to the rapid activation of various intracellular signaling cascades. wikipedia.orgnih.gov

Upon activation by this compound, GPER triggers multiple downstream pathways, including the activation of Src kinase, which leads to the cleavage of matrix metalloproteinases (MMPs) and subsequent transactivation of the epidermal growth factor receptor (EGFR). nih.govmdpi.com This, in turn, activates pathways such as the extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt. nih.govnih.govmdpi.com GPER activation also stimulates cAMP production and intracellular calcium mobilization. nih.govnih.govmdpi.com These rapid signaling events contribute to diverse biological effects, including those in the cardiovascular, endocrine, reproductive, immune, and central nervous systems. nih.govnih.govrsc.org

Genomic Mechanisms of Estrogen Receptor Action

Genomic mechanisms of this compound action involve the direct or indirect modulation of gene expression through the estrogen receptors. These mechanisms are generally slower, taking hours to days to manifest their effects. wikipedia.org

Classical Ligand-Dependent Pathway (Estrogen Response Element Binding)

The classical ligand-dependent pathway is considered the primary mechanism of estrogen signaling. nih.govbiochemia-medica.com In this process, this compound enters the cell, typically diffusing across the plasma membrane due to its nonpolar nature. frontiersin.org Once inside the cytoplasm, this compound binds to intracellular ERα or ERβ. news-medical.net This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent dimerization (forming homodimers or heterodimers). nih.govfrontiersin.org

The activated estrogen-receptor complex then translocates to the nucleus and binds directly to specific DNA sequences known as Estrogen Response Elements (EREs). oup.comnih.govwikipedia.orgbiochemia-medica.com EREs are enhancer regions located within or near the promoters of target genes. nih.gov The binding of the ligand-receptor complex to EREs recruits a variety of co-regulators, alters chromatin structure, and facilitates the recruitment of the RNA polymerase II transcriptional machinery, leading to the up- or down-regulation of gene transcription. mdpi.combiochemia-medica.com

Ligand-Independent Activation of Estrogen Receptors

Estrogen receptors can also be activated in a ligand-independent manner, meaning their transcriptional activity can be stimulated without the direct binding of this compound. researchgate.netnih.govembopress.org This mechanism often involves the activation of intracellular kinase pathways, such as those initiated by growth factors (e.g., EGF, IGF-1) or cyclic adenosine (B11128) monophosphate (cAMP). csic.esresearchgate.net

These signaling cascades can lead to the phosphorylation and activation of ERs at ERE-containing promoters. researchgate.net For instance, phosphorylation of ERs by the MAPK signaling pathway, which can be activated by non-genomic actions of estrogens or other growth factors, can modulate ER function and augment classical ER action. oup.com Ligand-independent activation can also occur through mutations in the ligand-binding domain of the estrogen receptor, which can generate constitutively active forms of the receptor that stimulate transcription in the absence of hormone. embopress.orgaacrjournals.org These activated receptors can then recruit co-activator proteins, independent of hormone binding. embopress.org

Comparative Overview of Estrogen Receptor Subtypes

FeatureEstrogen Receptor Alpha (ERα)Estrogen Receptor Beta (ERβ)G Protein-Coupled Estrogen Receptor (GPER)
Gene ESR1 wikipedia.orgESR2 wikipedia.orgGPER gene (GPR30) wikipedia.org
Primary Localization Cytoplasm, Nucleus news-medical.netwikipedia.orgCytoplasm, Nucleus wikipedia.orggenecards.orgPlasma Membrane, Endoplasmic Reticulum wikipedia.orguniprot.org
Binding Affinity for E2 High affinity wikipedia.orgHigh affinity, similar to ERα wikipedia.orgoup.comHigh affinity, but lower than nuclear ERs in some contexts wikipedia.orgbiochemia-medica.com
Mechanism of Action Genomic (ERE binding, protein-protein interactions), some non-genomic oup.comnih.govwikipedia.orgGenomic (ERE binding, protein-protein interactions), some non-genomic nih.govwikipedia.orgPrimarily Non-Genomic (rapid signaling cascades) nih.govnih.govwikipedia.orgfrontiersin.org
Key Downstream Pathways MAPK, PI3K/Akt (via membrane ERα) oup.comModulates gene expression nih.govSrc, EGFR, ERK1/2, PI3K/Akt, cAMP, Ca2+ mobilization nih.govnih.govmdpi.com
Physiological Roles Reproductive development and function nih.govNon-reproductive organs, follicular growth, maturation nih.govoup.comCardiovascular, endocrine, reproductive, immune, nervous systems nih.govnih.gov

Estrogen Response Element-Independent (ERE-Independent) Pathways

Beyond the classical genomic pathway where estrogen receptors (ERs) directly bind to Estrogen Response Elements (EREs) on DNA, this compound also modulates gene expression through ERE-independent pathways. bioscientifica.comnih.govbioscientifica.com This mode of action involves the interaction of ERs with other DNA-binding transcription factors in the nucleus. oup.com These transcription factors, such as activator protein (AP)-1, nuclear factor-κB (NF-κB), and stimulating protein-1 (Sp-1), bind to their cognate DNA elements. nih.gov In this scenario, the ERs modulate the activities of these transcription factors by stabilizing DNA-protein complexes and/or recruiting co-activators. nih.gov

ERE-independent signaling contributes to the fine-tuning of cellular responses by regulating the expression of a subset of estrogen-responsive genes. bioscientifica.com This mechanism can involve the activation of second-messenger signaling cascades that ultimately influence gene transcription. nih.gov For instance, the activation of MAPK and PI3-kinase signaling pathways by 17β-estradiol can target transcription factors like Elk-1 and SRF, which bind to the SRE (serum responsive element) in gene promoters, such as the c-fos promoter. oup.com While ERE-independent pathways can regulate the expression of numerous genes, their ability to independently alter cellular phenotypes like proliferation, motility, and cell death may be limited, suggesting that the ERE-dependent pathway often remains crucial for inducing full cellular responses. bioscientifica.com

Non-Genomic Mechanisms of this compound Action

In addition to the genomic actions that involve direct gene transcription, this compound also elicits rapid cellular responses through non-genomic mechanisms. oup.comnih.govresearchgate.net These effects occur within seconds to minutes, too quickly to be explained by changes in RNA and protein synthesis. oup.comresearchgate.netpnas.org Non-genomic actions are primarily mediated by membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER), and they often involve the activation of various protein kinase cascades and the production of intracellular second messengers. oup.comgenome.jpmdpi.comnih.gov

Membrane-Initiated Steroid Signaling (MISS)

Membrane-Initiated Steroid Signaling (MISS) refers to the rapid activation of intracellular signaling pathways mediated by a sub-fraction of estrogen receptors localized to the plasma membrane. pnas.orgfrontiersin.orgthieme-connect.comresearchgate.net A small portion of ERs are associated with the cell membrane and mediate these rapid effects of this compound. thieme-connect.comnih.gov Unlike classical growth factor receptors, ERs lack transmembrane and kinase domains. thieme-connect.comnih.gov Instead, the initiation of MISS requires the rapid formation of ER-centered protein complexes with various signaling molecules, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. thieme-connect.comnih.gov

Upon this compound binding, membrane-associated ERα can rapidly form a cytoplasmic complex with proteins such as Src protein kinase and the p85 subunit of PI3K, triggering downstream signaling. mdpi.com MISS can also involve the activation of G proteins, Src kinase, and matrix metalloproteinases, which in turn lead to increased MAPK and Akt activities. oup.com This rapid signaling can influence intracellular calcium mobilization and cAMP production. oup.comgenome.jppnas.orgmdpi.com

Rapid Intracellular Signaling Cascades (e.g., MAPK, PI3-kinase, Src kinase)

This compound rapidly activates a variety of intracellular signaling cascades, which are key components of its non-genomic actions. nih.govoup.com These cascades include:

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the MAPK signaling pathway by 17β-estradiol has been extensively studied across various cell types, including breast cancer, endothelial, bone, and neuroblastoma cells. oup.com This activation can lead to enhanced AP-1 DNA binding activity and transcriptional activation. oup.com

PI3-kinase (Phosphoinositide 3-kinase) Pathway: this compound also activates the PI3-kinase signaling pathway in cells such as endothelial, breast cancer, and liver cells. oup.com Activation of the PI3-kinase/Akt pathway can lead to the expression of genes containing NF-κB binding sites. oup.com

Src kinase: this compound-bound ERs can activate c-Src, an intracellular kinase, which in turn activates signaling cascades involving FAK, MAPK, PI-3-kinase, JNK, and the EGF-R. oup.com ERα, when activated by 17β-estradiol, can activate the epidermal growth factor (EGF) receptor through a mechanism involving G proteins, Src kinase, and matrix metalloproteinases, leading to increased MAPK and Akt activities. oup.com

These rapid signaling events are often cell-type specific and can occur within minutes of this compound exposure. oup.comnih.govoup.com They can lead to diverse cellular responses, such as the mobilization of intracellular calcium, stimulation of adenylate cyclase activity and cAMP production, and phosphorylation of key proteins. oup.commdpi.com

Cross-Talk with Other Signaling Pathways and Transcription Factors

This compound signaling pathways engage in extensive cross-talk with other signaling pathways and transcription factors, leading to a complex regulatory network. genome.jpciteab.commims.comfrontiersin.org This cross-talk allows for a broader range of genes to be regulated and integrates estrogenic signals with other cellular cues. oup.com

Key examples of cross-talk include:

Interaction with Growth Factor Receptors: ERα activated by 17β-estradiol can interact directly with growth factor receptors such as the IGF-I receptor and ErbB2 (HER-2/neu), leading to the activation of their downstream signaling pathways, including MAPK. oup.comnih.govnih.gov The ERα-E2 complex can also activate the EGF receptor through a mechanism involving G-proteins, Src, and matrix metalloproteinases, resulting in increased ERK and PI3K/AKT activities. nih.gov

Modulation of Transcription Factors: this compound's non-genomic actions can indirectly influence gene expression by activating signal transduction pathways that ultimately act on target transcription factors. oup.com For instance, activation of the MAPK signaling pathway by this compound can enhance the transcriptional activity of the AP-1 transcription factor complex. oup.com Similarly, activation of the PI3-kinase/Akt signaling pathway can lead to the expression of genes containing NF-κB binding sites. oup.com While this compound can rapidly activate NF-κB via non-genomic pathways, ERs have also been reported to inhibit NF-κB activity, often limiting inflammatory responses. researchgate.net

Phosphorylation of ERs: ERα and ERβ themselves can be targets of phosphorylation by signaling pathways like MAPK. oup.com This suggests that non-genomic actions of estrogens can modulate the functions of the ERs themselves, potentially augmenting their classical genomic mechanisms. oup.comnih.gov

Scaffold Proteins: Scaffold proteins like PELP1/MNAR play a critical role in transducing rapid signaling cascades, for example, in estrogen-stimulated Src/MAPK activation, which can enhance growth factor-induced phosphorylation of STAT3. oup.com

This intricate cross-talk allows this compound to exert fine-tuned control over diverse cellular processes, integrating its actions with growth factor signaling, inflammatory responses, and other critical pathways.

Physiological Regulation and Roles of Endogenous Estradiol

Estradiol's Role in Reproductive System Physiology

This compound's influence extends across the reproductive systems of both sexes, where it orchestrates the development, function, and maintenance of essential tissues and processes.

The menstrual cycle is governed by the complex interplay of hormones, with This compound (B170435) playing a central role in a sophisticated feedback system involving the hypothalamus and pituitary gland. wikipedia.orgfrontiersin.org

Follicular Phase: At the beginning of the cycle, the pituitary gland releases Follicle-Stimulating Hormone (FSH), which stimulates the growth of several ovarian follicles. fertilitycenter.com These developing follicles, specifically the granulosa cells within them, begin to produce this compound. nih.govvidafertility.com During this phase, this compound exerts negative feedback on the pituitary, suppressing the secretion of Luteinizing Hormone (LH) and FSH to ensure that typically only one dominant follicle continues to mature. jneurosci.org

Positive Feedback and Ovulation: As the dominant follicle grows, it produces increasingly high levels of this compound. fertilitycenter.comwikipedia.org Once this compound concentrations reach a sustained peak, its effect on the hypothalamus and pituitary switches from negative to positive feedback. frontiersin.orgoup.com This surge in this compound stimulates a massive release of Luteinizing Hormone (the "LH surge") from the pituitary gland. clearblue.comnews-medical.net The LH surge is the direct trigger for ovulation, causing the mature follicle to rupture and release an egg approximately 24 to 36 hours later. clearblue.com

Luteal Phase: After ovulation, the ruptured follicle transforms into the corpus luteum, which produces progesterone (B1679170) and, to a lesser extent, this compound. wikipedia.orgwikipedia.org In this phase, this compound works with progesterone to prepare the uterine lining (endometrium) for the potential implantation of a fertilized embryo. wikipedia.orgnews-medical.net If pregnancy does not occur, the corpus luteum degrades, leading to a drop in this compound and progesterone levels and the onset of menstruation.

Table 1: this compound's Feedback Mechanism on the HPG Axis

Cycle Phase This compound Level Feedback Type Effect on GnRH/LH/FSH Physiological Outcome
Early-Mid FollicularLow to ModerateNegativeSuppresses FSH and LH releaseSelection of a single dominant follicle
Late FollicularHigh (Sustained)PositiveStimulates a surge in GnRH and LHTriggers ovulation
LutealModerateNegativeSuppresses FSH and LH releasePrepares endometrium for implantation

This compound is the primary hormone responsible for the proliferation and maintenance of the tissues of the uterus and vagina. wikipedia.org

Uterus: this compound stimulates the proliferation of the endometrium, the inner lining of the uterus, during the follicular phase of the menstrual cycle. news-medical.netheraldopenaccess.us This action prepares the uterus for potential pregnancy by thickening the lining to create a receptive environment for embryo implantation. vidafertility.com this compound also enhances the growth of the myometrium, the muscular layer of the uterus. wikipedia.org The cyclical growth and shedding of the endometrium are directly tied to the fluctuating levels of this compound and progesterone.

Vagina: this compound is crucial for maintaining the health of the vaginal epithelium. wikipedia.org It promotes the proliferation and maturation of the vaginal lining, resulting in a thick, stratified epithelium. nih.govoup.comresearchgate.net This process increases the glycogen content within the epithelial cells. wikipedia.org The glycogen is then metabolized by resident lactobacilli into lactic acid, which helps maintain an acidic vaginal pH. This acidic environment is a key defense mechanism against pathogenic infections. wikipedia.org A decline in this compound levels leads to thinning and atrophy of the vaginal epithelium, which can result in dryness and increased susceptibility to infections. wikipedia.org Research indicates that this compound-induced vaginal epithelial proliferation is mediated indirectly through stromal estrogen receptor-alpha (ERα). nih.govoup.com

This compound is a key driver of mammary gland development, particularly during puberty and pregnancy. wikipedia.orgoup.com Its primary role is to stimulate the growth and branching of the ductal system within the breast. researchgate.net

During puberty, rising this compound levels initiate the elongation and branching of the mammary ducts into the surrounding fat pad. researchgate.net This process involves the proliferation of epithelial cells at the ends of the ducts, in structures called terminal end buds (TEBs). researchgate.net While this compound is essential for this ductal morphogenesis, progesterone is also required for the development of the milk-producing lobulo-alveolar structures. oup.comresearchgate.net this compound's action is mediated through estrogen receptors, and it also plays a role in inducing the expression of progesterone receptors, highlighting the synergistic relationship between these two hormones in breast development. oup.com

This compound is indispensable for the development and maturation of the oocyte (egg) within the ovarian follicle. news-medical.net The follicular fluid that surrounds the developing oocyte contains high concentrations of this compound, which is considered a marker of follicle health and oocyte quality. nih.govresearchgate.net

This compound acts in concert with FSH to promote the growth of the follicle and support the granulosa cells that nurture the oocyte. nih.gov Higher levels of this compound in the follicular fluid have been positively correlated with oocyte maturation, fertilization rates, and subsequent embryo quality. researchgate.net The pre-ovulatory surge of this compound is the critical trigger for the LH surge, which not only induces ovulation but also finalizes the meiotic maturation of the oocyte, making it ready for fertilization. wikipedia.orgclearblue.com

Although historically considered a female hormone, this compound plays a crucial and complex role in the male reproductive system. physiology.orgnih.gov In men, this compound is produced not only in the testes but also in peripheral tissues like adipose tissue, brain, and bone through the action of the enzyme aromatase, which converts testosterone (B1683101) into this compound. physiology.orgnih.gov

Spermatogenesis: this compound is essential for the production of sperm. nih.govnih.gov Aromatase and estrogen receptors are found in various testicular cells, including Leydig cells, Sertoli cells, and the developing germ cells themselves. nih.govnih.govdergipark.org.tr this compound is involved in several stages of spermatogenesis, including the proliferation of spermatogonia and the later stages of spermatid differentiation and maturation. mdpi.com It also plays a role in the reabsorption of fluid in the epididymis, which is necessary for concentrating sperm. physiology.org Both deficient and excessive levels of this compound can be detrimental to sperm production. physiology.org

Libido: this compound is also a key modulator of libido, or sexual desire, in men. nih.gov While testosterone is often considered the primary driver of male libido, research has shown that this compound is also necessary for this function. nih.gov

Table 2: Location and Function of Aromatase in the Male Reproductive System

Cell Type/Tissue Function Related to this compound
Leydig CellsPrimary site of this compound synthesis in the adult testis. physiology.org
Sertoli CellsSupport sperm development; this compound contributes to cell-to-cell adhesion. nih.gov
Germ Cells (Spermatids)This compound is involved in the maturation and differentiation of sperm. nih.govmdpi.com
BrainAromatase in the brain is required for male sexual activity. dergipark.org.tr
Adipose TissueA significant site of peripheral conversion of testosterone to this compound. physiology.orgthieme-connect.com

During pregnancy, this compound levels rise dramatically, with production shifting from the ovaries to the placenta. wikipedia.orgnews-medical.net Another estrogen, estriol, becomes the dominant estrogen produced by the placenta during pregnancy, with its levels increasing a thousand-fold. miracare.comwikipedia.org

This compound and other estrogens are thought to be important for maintaining a healthy pregnancy. wikipedia.org They contribute to the growth of the myometrium to accommodate the developing fetus, promote uterine blood flow to the placenta, and stimulate the growth of mammary gland tissue in preparation for lactation. wikipedia.org While the precise roles are still being investigated, studies in primates suggest that blocking estrogen production can lead to pregnancy loss, indicating its importance in pregnancy maintenance. wikipedia.org

As pregnancy nears term, this compound is believed to play a role in preparing the body for labor. It may help to promote cervical softening and increase the expression of oxytocin receptors in the myometrium, thereby increasing uterine sensitivity to the contractions induced by oxytocin. wikipedia.org

This compound's Impact on the Central Nervous System and Neurobiology

This compound, a primary estrogen, exerts profound effects on the central nervous system (CNS), influencing a wide array of neurological and cognitive functions. Its role extends beyond reproductive behaviors to encompass critical aspects of neurobiology, including cognitive processes, mood regulation, and the structural and functional plasticity of the brain.

Cognitive Function and Memory (Learning, Spatial Memory)

This compound plays a significant role in modulating cognitive functions, particularly learning and memory. nih.govresearchgate.netnih.gov Research has demonstrated that this compound can enhance performance in various learning and memory tasks. nih.gov Studies in animal models have shown that this compound treatment can improve performance during the acquisition phase of tasks, although this enhancement may not persist after the task has been learned. nih.gov

Specifically, this compound has been shown to positively influence spatial memory. In studies involving radial arm mazes, a task that assesses spatial learning and memory, estrogen-treated ovariectomized rats showed enhanced choice accuracy and better performance during the acquisition of the task. rutgers.edu Furthermore, high levels of this compound in naturally cycling women have been associated with superior spatial reference memory consolidation in a virtual Morris water task. nih.govbohrium.com These findings suggest that this compound is crucial for the consolidation of spatial memories. nih.gov

The cognitive effects of this compound are mediated through its actions in key brain regions such as the medial prefrontal cortex and hippocampus, which are critical for higher-order neural functions. nih.gov this compound's influence on cognition is thought to be mediated by its binding to its receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are present in these brain areas. nih.gov

Study Focus Model/Population Key Findings Reference
Spatial MemoryOvariectomized RatsEnhanced choice accuracy and acquisition in radial arm maze. rutgers.edu
Spatial Reference MemoryNaturally Cycling WomenHigh this compound levels correlated with superior consolidation. nih.govbohrium.com
Cognitive FunctionAnimal ModelsImproved performance during the acquisition phase of learning tasks. nih.gov
Recognition & Spatial MemoryRodentsRapid enhancement of memory consolidation in various tasks. nih.govfrontiersin.org

Mood Regulation and Affective Disorders (Serotonergic, Dopaminergic, Glutamatergic, Noradrenergic, Cholinergic Systems)

This compound significantly impacts mood and is implicated in the pathophysiology of affective disorders by modulating various neurotransmitter systems. nih.govresearchgate.net Its influence on the serotonergic, dopaminergic, and glutamatergic systems is particularly well-documented. nih.govresearchgate.net

Serotonergic System: this compound is considered a serotonergic agonist, acting through multiple mechanisms to enhance serotonin signaling. nih.gov It increases the synthesis of serotonin, enhances its transport and uptake, and increases the number of serotonin receptors. nih.gov Specifically, this compound has been shown to upregulate serotonin 5-HT1 receptors and downregulate 5-HT2 receptors, while also decreasing the activity of monoamine oxidase (MAO), an enzyme that breaks down serotonin. nih.gov This modulation of the serotonergic system is believed to play a crucial role in mood regulation. nih.gov

Dopaminergic System: this compound also up-regulates the activity of the dopaminergic system. nih.gov It increases dopamine synthesis and decreases its degradation and reuptake. frontiersin.org Furthermore, this compound upregulates dopaminergic receptors, which is particularly significant in the prefrontal cortex, a brain region important for working memory. frontiersin.org

Glutamatergic System: The glutamatergic system is another key target of this compound's action in the brain. nih.gov this compound's influence on this system contributes to its effects on mood and memory. nih.gov

Noradrenergic and Cholinergic Systems: In addition to the systems mentioned above, this compound also favorably modifies the activities of the catecholaminergic (including norepinephrine) and cholinergic systems. nih.gov

The complex interplay of this compound with these neurotransmitter systems underscores its importance in maintaining emotional well-being and suggests that fluctuations in this compound levels may contribute to the development of mood disorders. nih.gov

Neurotransmitter System Effect of this compound Potential Impact on Mood
SerotonergicIncreases synthesis, transport, and receptor number; decreases breakdown. nih.govMood elevation, antidepressant-like effects.
DopaminergicIncreases synthesis and receptor number; decreases degradation and reuptake. frontiersin.orgImproved mood and motivation.
GlutamatergicModulates system activity. nih.govRegulation of mood and memory.
NoradrenergicUp-regulates activity. nih.govInfluence on focus and mood.
CholinergicFavorably modifies receptor activity. nih.govPotential cognitive and mood effects.

Neurogenesis and Synaptic Plasticity

This compound plays a pivotal role in promoting neurogenesis and synaptic plasticity, which are fundamental processes for learning, memory, and brain health. nih.govnih.gov It has been shown to enhance the proliferation of neural progenitor cells in the dentate gyrus of the hippocampus, a key area for the formation of new memories. nih.gov

This compound's influence on synaptic plasticity is multifaceted. It can increase neural network connectivity and enhance synaptic transmission. nih.gov One of the key mechanisms through which this compound promotes synaptic plasticity is by increasing the density of dendritic spines, which are the primary sites of excitatory synaptic input in the brain. hofstra.edu This increase in dendritic spine density effectively enhances the complexity and connectivity of neural circuits. nih.gov

Furthermore, this compound has been shown to facilitate long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. lmu.edu The effects of this compound on synaptic plasticity are often rapid, occurring within minutes to hours of exposure. nih.gov This rapid action suggests that this compound can dynamically modulate brain function in response to changing physiological states.

Process Effect of this compound Key Brain Region Functional Implication
NeurogenesisIncreases proliferation of neural progenitor cells. nih.govDentate Gyrus (Hippocampus)Formation of new memories.
Synaptic PlasticityEnhances synaptic transmission and network connectivity. nih.govHippocampus, Prefrontal CortexLearning and memory.
Dendritic Spine DensityIncreases the number of dendritic spines. hofstra.eduHippocampus, Prefrontal CortexEnhanced neural connectivity.
Long-Term Potentiation (LTP)Facilitates the induction and maintenance of LTP. lmu.eduHippocampusCellular basis of learning and memory.

Neuroprotection and Neuronal Survival

This compound is a potent neuroprotective agent, playing a crucial role in protecting neurons from various insults and promoting their survival. nih.govoup.com Evidence from both clinical and basic science studies supports the role of estrogen in reducing the risk and delaying the onset and progression of neurodegenerative diseases. nih.gov

The neuroprotective effects of this compound are mediated through multiple mechanisms. It can directly affect neuronal viability by altering the expression of genes involved in apoptosis (programmed cell death) and promoting the expression of cell survival factors. nih.govoup.com For instance, this compound has been shown to up-regulate the expression of the anti-apoptotic protein Bcl-2.

This compound's neuroprotective actions are not limited to direct effects on neurons. It also acts on other cell types in the brain, such as astrocytes and microglia. nih.gov this compound can enhance the expression of glutamate transporters in astrocytes, which helps to reduce excitotoxicity by clearing excess glutamate from the synapse. nih.gov Additionally, this compound can suppress the activation of microglia, thereby reducing neuroinflammation. nih.gov

Furthermore, this compound possesses antioxidant properties, which enable it to scavenge harmful free radicals that can damage neurons. dovepress.com This antioxidant activity can occur independently of its interaction with estrogen receptors. dovepress.com

Mechanism Description Cellular Target
Anti-apoptoticUp-regulates the expression of anti-apoptotic proteins like Bcl-2. oup.comNeurons
Trophic SupportIncreases the expression of neurotrophic factors.Neurons
Anti-inflammatorySuppresses the activation of microglia and reduces the production of inflammatory molecules. nih.govMicroglia
AntioxidantScavenges reactive oxygen species. dovepress.comNeurons and other brain cells
Glutamate HomeostasisEnhances the expression of astrocyte glutamate transporters. nih.govAstrocytes

Brain Structural Changes (Dendritic Spine Density)

One of the most well-documented structural changes induced by this compound in the brain is the increase in dendritic spine density. hofstra.edujneurosci.org Dendritic spines are small protrusions on the dendrites of neurons that receive excitatory synaptic inputs. An increase in their density is associated with enhanced synaptic connectivity and plasticity.

This compound has been shown to increase dendritic spine density in several brain regions, including the hippocampus and the prefrontal cortex. hofstra.edu For example, in the CA1 region of the hippocampus, 17β-estradiol treatment has been shown to increase basal spine density by 29% compared to controls. hofstra.edu In the prefrontal cortex, this compound administration resulted in a 16% increase in apical and a 27% increase in basal spine density. hofstra.edu

The effect of this compound on dendritic spine density can be quite rapid, with changes observed within hours of administration. hofstra.edu This rapid spinogenesis is thought to be mediated by both genomic and non-genomic mechanisms of this compound action. Studies have shown that the this compound-induced increase in spine density is dependent on the activation of NMDA receptors, a key player in synaptic plasticity. jneurosci.orgnih.gov

Interestingly, this compound's effect on dendritic spines may also be indirectly mediated by its influence on inhibitory neurotransmission. Research suggests that this compound can reduce GABAergic neurotransmission in the hippocampus, which in turn may lead to an increase in the excitatory drive on pyramidal cells and promote the formation of new dendritic spines. jneurosci.org

Brain Region Effect on Dendritic Spine Density Reported Percentage Increase Reference
Hippocampus (CA1)Increase in basal spine density29% hofstra.edu
Prefrontal Cortex (PFC)Increase in apical and basal spine density16% (apical), 27% (basal) hofstra.edu
Arcuate NucleusLarge increase in dendritic spinesNot specified hofstra.edu
Cultured Hippocampal NeuronsUp to a twofold increaseUp to 100% jneurosci.org

Neuroendocrine Regulation (Hypothalamic-Pituitary-Gonadal Axis)

This compound is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the primary neuroendocrine system that controls reproduction. nih.govnih.gov The HPG axis involves a complex interplay of hormones released from the hypothalamus, the pituitary gland, and the gonads.

The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govuc.edu LH and FSH then act on the gonads to stimulate the production of sex steroids, including this compound. nih.gov

This compound, in turn, exerts feedback control on the hypothalamus and pituitary. uc.edu Under most conditions, this compound has a negative feedback effect, inhibiting the secretion of GnRH, LH, and FSH to maintain hormonal balance. tandfonline.com However, at mid-cycle in females, high levels of this compound switch to a positive feedback mechanism, leading to a surge in LH that triggers ovulation. uc.edu This dual feedback role of this compound is critical for the regulation of the menstrual cycle.

The regulatory effects of this compound on the HPG axis are primarily mediated through its actions on GnRH neurons in the hypothalamus. nih.gov By modulating the activity of these neurons, this compound orchestrates the pulsatile release of GnRH and, consequently, the entire downstream cascade of reproductive hormones. nih.gov

This compound's Influence on the Cardiovascular System

Endogenous this compound exerts a profound and multifaceted influence on the cardiovascular system, contributing to the observed gender differences in cardiovascular disease prevalence, particularly in the premenopausal period. Its effects are mediated through complex genomic and non-genomic signaling pathways involving estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor 1 (GPER), which are present in various cardiovascular cells, including endothelial cells, vascular smooth muscle cells, and cardiomyocytes. frontiersin.orgahajournals.orgoup.com

This compound plays a critical role in maintaining vascular homeostasis and promoting endothelial health. It enhances the production of key vasodilators, most notably nitric oxide (NO), by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS). frontiersin.orgelsevier.es This leads to improved endothelium-dependent vasodilation and better arterial blood flow, which has been demonstrated in coronary arteries. wikipedia.org Additionally, this compound modulates the production of other vasoactive substances, such as prostacyclin and thromboxane A2, and endothelium-derived hyperpolarizing factors, further contributing to vascular relaxation. frontiersin.org

The hormone also supports the integrity of the endothelium by promoting the growth and survival of endothelial cells and protecting them from damage induced by oxidative stress and cholesterol. ahajournals.org Evidence suggests that this compound can stimulate the activity of endothelial progenitor cells (EPCs), which are crucial for the repair of injured vascular beds and the formation of new capillaries. ahajournals.org

Key Effects of this compound on Vascular Function and Endothelial Health
Mechanism of ActionEffectKey Mediators
VasodilationEnhances arterial blood flow and vascular relaxation.Nitric Oxide (NO), Prostacyclin, EDHFs
Endothelial IntegrityPromotes endothelial cell growth and protection against damage.Endothelial Progenitor Cells (EPCs)
Gene ExpressionModulates genes involved in vascular tone and oxidative stress.eNOS, AT1 Receptor

This compound has direct effects on the myocardium, offering protection against ischemic injury and influencing the process of cardiac remodeling. wikipedia.org It can protect individual cardiac myocytes from damage associated with ischemia and reperfusion. wikipedia.org Following a myocardial infarction, this compound has been shown to inhibit the adverse remodeling of the heart that can lead to heart failure. ahajournals.orgwikipedia.org

The protective mechanisms of this compound on the myocardium are multifaceted. It can increase the survival of cardiomyocytes and promote the activity of anti-apoptotic kinases. ahajournals.org Furthermore, estrogen signaling, particularly through ERβ, appears to play a role in reducing cardiac hypertrophy. ahajournals.org Studies in animal models have shown that female animals often exhibit smaller infarct sizes compared to males after ischemia and reperfusion, a difference attributed in part to the effects of estrogen. ahajournals.org

Atherosclerosis, a chronic inflammatory disease of the arteries, is a primary cause of cardiovascular disease. This compound exhibits several anti-atherosclerotic properties. One of the well-established mechanisms is its favorable effect on lipid profiles, including the reduction of total cholesterol and low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL). elsevier.es

Beyond its systemic metabolic effects, this compound directly acts on the vessel wall to inhibit key processes in the development of atherosclerosis. It has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs), a critical event in plaque formation. ahajournals.org Moreover, this compound can reduce the expression of adhesion molecules on endothelial cells, thereby limiting the recruitment of inflammatory cells to the vessel wall. nih.gov Research also indicates that this compound can enhance the sensitivity of cells to statins, potentially leading to synergistic anti-atherosclerotic effects. nih.gov The protective effect of this compound against the early stages of atherosclerosis has been observed to be dependent on estrogen levels. nih.gov

This compound's Anti-atherosclerotic Mechanisms
MechanismDescriptionReference Finding
Lipid ModulationImproves circulating lipid profiles.Reduces total cholesterol and LDL, increases HDL. elsevier.es
Vascular Smooth Muscle Cell (VSMC) ProliferationInhibits the proliferation of VSMCs.A key step in preventing atherosclerotic plaque formation. ahajournals.org
Inflammation ReductionDecreases the expression of adhesion molecules.Limits the recruitment of inflammatory cells to the vessel wall. nih.gov

Inflammation is a cornerstone of vascular disease, and this compound has demonstrated the ability to modulate inflammatory processes within the cardiovascular system. ahajournals.org It can attenuate the inflammatory response to vascular injury. ahajournals.org Mechanistically, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). ahajournals.org

Furthermore, this compound can interfere with the pro-inflammatory effects of C-reactive protein (CRP), a key inflammatory biomarker. It has been observed to reduce the CRP-induced expression of adhesion molecules like VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to the endothelium. nih.gov However, it is important to note that the anti-inflammatory effects of this compound may be age-dependent, with some studies suggesting a more pronounced beneficial effect in younger individuals or those closer to the onset of menopause. ahajournals.orgmedindia.net

This compound's Effects on Skeletal System Homeostasis

This compound is a principal regulator of bone metabolism in both women and men, playing a vital role in the development and maintenance of a healthy skeleton. nih.govnih.gov Its influence extends from skeletal growth during puberty to the continuous process of bone remodeling throughout adulthood.

The adult skeleton is in a constant state of turnover through a process called bone remodeling, which involves the coordinated actions of bone-resorbing cells (osteoclasts) and bone-forming cells (osteoblasts). healthline.com this compound is essential for maintaining the delicate balance between bone resorption and formation. healthline.com

This compound exerts its effects on bone through several mechanisms. It promotes the activity of osteoblasts, the cells responsible for synthesizing new bone matrix. medicalnewstoday.com Concurrently, it inhibits the activity of osteoclasts, thereby reducing bone resorption. nih.gov this compound achieves this by directly acting on osteoclasts to induce apoptosis (programmed cell death) and by modulating the signaling pathways that control osteoclast formation and activation. nih.govnih.gov

A deficiency in this compound, most notably after menopause, leads to a significant increase in bone resorption that is not fully compensated for by bone formation. wikipedia.orgnih.gov This imbalance results in a net loss of bone mass and a deterioration of bone microarchitecture, increasing the risk of osteoporosis and fractures. wikipedia.orghealthline.com The decline in estrogen levels is a primary driver of the accelerated bone loss experienced by postmenopausal women. wikipedia.org

Impact of this compound on Bone Remodeling
Bone Cell TypeEffect of this compoundConsequence of this compound Deficiency
Osteoblasts (Bone Formation)Promotes activity and new bone formation. medicalnewstoday.comRelative deficit in bone formation. nih.gov
Osteoclasts (Bone Resorption)Inhibits activity and induces apoptosis. nih.govIncreased bone resorption and prolonged osteoclast lifespan. nih.gov
OsteocytesInhibits the activation of bone remodeling. nih.govIncreased activation of bone remodeling units.

Osteoblast and Osteoclast Activity Modulation

This compound is a critical regulator of bone metabolism, exerting its influence by modulating the activities of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to maintain skeletal health. jcdr.netnih.gov The primary effect of estrogen on the adult skeleton is the inhibition of bone remodeling, a process likely mediated through osteocytes. nih.gov It directly impacts osteoblasts, osteoclasts, and osteocytes to decrease bone resorption while maintaining bone formation. nih.gov

This compound stimulates osteoblasts to release crucial signaling molecules, including growth factors and osteoprotegerin (OPG). jcdr.net OPG plays a pivotal role by limiting the production of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF). jcdr.net This action effectively reduces the formation of new osteoclasts (osteoclastogenesis) and promotes apoptosis (programmed cell death) in existing ones. jcdr.netembopress.org Furthermore, research indicates that this compound can directly induce the expression of Fas ligand (FasL) in osteoblasts, which in turn governs osteoclast survival. embopress.org

Conversely, a deficiency in this compound leads to increased osteoclast activity and an acceleration of bone resorption. jcdr.netmdpi.com This is partly due to the loss of hormonal control over pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are known to promote osteoclast formation. jcdr.net In postmenopausal women, the sharp decline in this compound levels results in prolonged osteoclast lifespan due to the loss of estrogen's direct pro-apoptotic effects, thereby accelerating bone loss. mdpi.com

Cell TypeEffect of this compoundMechanismOutcome
Osteoblasts (Bone Forming)StimulatoryIncreases release of OPG and growth factors; Induces Fas Ligand. jcdr.netembopress.orgInhibition of osteoclast formation and survival; Maintenance of bone formation. jcdr.netnih.gov
Osteoclasts (Bone Resorbing)InhibitoryPromotes apoptosis; Reduces differentiation and activation via OPG/RANKL pathway. jcdr.netembopress.orgDecreased bone resorption and prolonged osteoclast lifespan. jcdr.netmdpi.com
Osteocytes InhibitoryMediates the inhibition of overall bone remodeling. nih.govReduced rate of bone turnover. nih.gov

Impact on Muscle Health and Sarcopenia Prevention

This compound plays a significant role in the maintenance of skeletal muscle mass and function. nih.gov Its deficiency is linked to a decline in muscle strength, a reduction in muscle mass, and diminished quality of the remaining muscle tissue. nih.gov This is particularly evident during menopause, when the cessation of ovarian this compound production often corresponds with a loss of muscle strength in women. nih.gov

Furthermore, this compound demonstrates protective effects on muscle tissue. It has been shown to reduce muscle membrane disruption and lessen neutrophil infiltration into skeletal muscle following exercise-induced injury in animal models. nih.gov this compound may also positively influence the recovery of muscle strength after injury by modulating the complex pathways involved in muscle degeneration and regeneration. nih.gov

This compound's Regulation of Metabolic Processes

Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound is a key hormonal regulator of glucose metabolism and insulin sensitivity. oup.comnih.gov Premenopausal women typically exhibit greater insulin sensitivity compared to men of the same age, which contributes to a lower incidence of type 2 diabetes. oup.comnih.gov This metabolic advantage often diminishes after menopause, coinciding with the sharp decline in circulating this compound levels. nih.gov

This compound enhances insulin sensitivity by improving the cellular response to insulin, which facilitates more efficient glucose uptake from the bloodstream. risehealthaz.com Its actions on various tissues, including skeletal muscle, the liver, adipose tissue, and immune cells, are integral to this process. oup.com

A primary mechanism through which this compound maintains glucose homeostasis is by regulating hepatic glucose production (HGP). nih.govdiabetesjournals.org In the liver, this compound suppresses gluconeogenesis (the synthesis of glucose) via a signaling pathway that requires the activation of Estrogen Receptor α (ERα), which in turn leads to the phosphorylation of Akt and subsequent suppression of the transcription factor Foxo1. nih.govdiabetesjournals.org Additionally, this compound influences glycolysis by promoting the expression of key enzymes. frontiersin.org For example, it stimulates glucose metabolism by increasing the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, through the enzyme 6-phosphofructo-2-kinase (PFKFB3). nih.gov

Lipid Metabolism and Adipose Tissue Distribution

This compound significantly influences lipid metabolism and is a primary determinant of body fat distribution in females. frontiersin.orgnih.gov The hormone characteristically promotes the deposition of subcutaneous fat, particularly in the gluteofemoral region, while limiting the accumulation of visceral fat within the abdominal cavity. frontiersin.orgnih.gov The decline of estrogen levels during menopause is associated with a shift towards increased central adiposity, which is a known risk factor for cardiovascular and metabolic diseases. nih.govnih.gov

The hormone exerts several favorable effects on lipid profiles, including contributing to higher levels of high-density lipoprotein (HDL) and lower levels of low-density lipoprotein (LDL). frontiersin.org In adipose tissue, this compound enhances the ability of insulin to suppress lipolysis, which results in lower circulating levels of non-esterified fatty acids (NEFA). oup.com Studies in rat adipocytes have shown that estrogen depletion increases the activity of lipoprotein lipase, an enzyme that promotes lipid deposition, an effect that is reversed with this compound administration. frontiersin.org

This compound also regulates the production of adipokines, hormones secreted by fat cells. It positively influences the expression and secretion of leptin, which plays a crucial role in regulating appetite and energy balance. frontiersin.org

Metabolic ParameterEffect of this compoundKey Findings
Insulin Sensitivity EnhancesImproves cellular response to insulin, promoting efficient glucose uptake. oup.comrisehealthaz.com
Hepatic Glucose Production SuppressesInhibits gluconeogenesis via the ERα-Akt-Foxo1 signaling pathway in the liver. nih.govdiabetesjournals.org
Adipose Tissue Distribution RegulatesPromotes subcutaneous fat accumulation and limits visceral fat. frontiersin.orgnih.gov
Lipid Profile ImprovesAssociated with higher HDL and lower LDL levels. frontiersin.org
Lipolysis SuppressesEnhances insulin-mediated suppression of lipolysis in adipose tissue. oup.com

Mitochondrial Biogenesis and Function

This compound is a potent regulator of mitochondrial health, influencing the biogenesis, structure, and function of these organelles in numerous cell types, especially in tissues with high energy requirements. physiology.orgphysiology.org It enhances the efficiency of the mitochondrial electron transport chain and helps prevent mitochondrial dysfunction, such as ATP depletion. physiology.org

The hormone stimulates mitochondrial biogenesis—the process of generating new mitochondria—by modulating the expression of critical nuclear-encoded proteins. frontiersin.org this compound has been shown to increase the transcription and protein expression of Nuclear Respiratory Factor-1 (NRF-1). nih.gov NRF-1 is a key transcription factor that, in conjunction with coactivators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), regulates a suite of genes essential for mitochondrial function. frontiersin.orgnih.gov One of the key targets of NRF-1 is Mitochondrial Transcription Factor A (TFAM), a protein essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.govnih.gov

This compound's regulatory effects are mediated through its receptors, ERα and ERβ. These receptors are not only found in the nucleus and at the plasma membrane but have also been identified within mitochondria, allowing for direct regulation of mitochondrial gene expression and function. physiology.orgnih.govresearchgate.net

Hepatic Metabolic Regulation

The liver is a highly estrogen-responsive organ, where this compound orchestrates a complex array of metabolic functions. oup.comwikipedia.org It influences the hepatic synthesis of numerous proteins, including lipoproteins and factors involved in blood coagulation. wikipedia.org A deficiency in estrogen is linked to adverse metabolic changes in the liver, including increased lipid accumulation (steatosis) and impaired glucose metabolism. nih.govresearchgate.net

This compound plays a protective role against hepatic steatosis, partly by reducing de novo lipogenesis (the synthesis of fatty acids). nih.gov It is also central to the regulation of hepatic glucose metabolism. Estrogen deficiency can induce a state of selective hepatic insulin resistance, where insulin fails to suppress glucose production but continues to stimulate fatty acid synthesis, promoting an adverse metabolic profile. oup.com As mentioned previously, this compound's ability to suppress hepatic glucose output is a cornerstone of its function in maintaining systemic glucose homeostasis. nih.govdiabetesjournals.org The hormone also regulates hepatic insulin signaling and the clearance of insulin from circulation. oup.com

This compound's Modulation of the Immune System and Inflammation

This compound plays a complex and multifaceted role in modulating the immune system, with effects that can be both pro-inflammatory and anti-inflammatory depending on various factors such as hormone concentration and the specific immune cell type. rupahealth.com This dual role contributes to the observed differences in immune responses between sexes. nih.gov

This compound influences both the innate and adaptive immune systems. It can enhance the adaptive immune response, with studies showing that it can increase levels of circulating antibodies. rupahealth.comnih.gov This is partly achieved by augmenting the antigen-specific immune response through the inhibition of CD8+ T cell-mediated suppression of B cells. oup.com this compound also regulates the differentiation and function of T helper (Th) cells. It has been shown to increase Th1 differentiation and the production of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity. frontiersin.org At levels seen during pregnancy, this compound can increase the expression of GATA-3, a transcription factor crucial for Th2 cell development, and FoxP3, which is important for regulatory T cells, potentially shifting the immune response towards tolerance. oup.com

The hormone also has a significant impact on cytokine production. This compound can increase signaling of NFκB, a key transcription factor in inflammation, leading to the production of cytokines such as IL-1, IL-10, and IFN-γ. frontiersin.org However, it has also been shown to inhibit the production of tumor necrosis factor (TNF) from CD4+ T cells. oup.com This complex regulation of cytokines underscores this compound's ability to fine-tune inflammatory responses.

Furthermore, this compound influences the trafficking of immune cells by regulating chemokines and their receptors. frontiersin.org For instance, T cells from female mice have shown increased expression of several chemokine receptors (CCR1-CCR5) and an enhanced response to chemokines like macrophage inflammatory protein (MIP)-1β. frontiersin.org

The fluctuating levels of this compound during the menstrual cycle, pregnancy, and menopause have observable impacts on immunity. nih.gov For example, the low-grade inflammation sometimes experienced at the beginning of menstruation coincides with the lowest levels of estrogen. rupahealth.comnih.gov

Immune Cell/Process Effect of this compound Research Finding
B cells Enhances maturation and antibody production Inhibits T cell-mediated suppression of B cells. oup.com
T cells Modulates differentiation and cytokine production At pregnancy levels, increases Th2-relevant GATA-3 and regulatory T cell-relevant FoxP3. oup.com
Cytokine Production Regulates pro- and anti-inflammatory cytokines Stimulates IL-4, IL-10, and IFN-γ, but inhibits TNF from CD4+ T cells. oup.com
Immune Cell Trafficking Regulates chemokines and chemokine receptors Increases expression of CCR1-CCR5 in female mouse T cells. frontiersin.org

This compound's Involvement in Other Physiological Systems

This compound is a key hormone in maintaining the health and youthful appearance of the skin. pearlrejuvenation.com Its effects are mediated through estrogen receptors (ERs), with ERβ being more widely expressed in the skin compared to ERα. dovepress.com

One of the most significant roles of this compound in the skin is the stimulation of collagen production. pearlrejuvenation.comtreasurevalleyaw.com Collagen is a vital protein that provides structure and elasticity to the skin. treasurevalleyaw.com As estrogen levels decline with age, particularly after menopause, there is a corresponding decrease in collagen, leading to wrinkles and sagging skin. pearlrejuvenation.comtreasurevalleyaw.com Studies have shown that the collagen content of the skin can decrease by as much as 30% in the first five years after menopause. pearlrejuvenation.com this compound helps to counteract this by promoting the synthesis of both type I and type III procollagen. nih.gov

This compound also improves skin health by promoting the formation of new blood vessels, which enhances blood flow. treasurevalleyaw.com This improved circulation ensures that skin cells receive an adequate supply of oxygen and essential nutrients, contributing to a more radiant complexion. treasurevalleyaw.com

Furthermore, this compound plays a role in regulating sebum production. treasurevalleyaw.com Sebum is the natural oil produced by the skin's sebaceous glands that helps to maintain moisture and protect the skin. treasurevalleyaw.com Hormonal imbalances can disrupt sebum production, but this compound helps to restore this balance, which can be beneficial in managing hormonally-induced skin issues. treasurevalleyaw.com

The decline in this compound levels during menopause is associated with a rapid acceleration of skin aging, characterized by increased wrinkling, dryness, and reduced elasticity. pearlrejuvenation.com Skin thickness also varies with this compound levels throughout the menstrual cycle, being thickest around ovulation when this compound levels peak. pearlrejuvenation.com

Skin Parameter Effect of this compound Research Finding
Collagen Production Stimulates synthesis Increases type I and type III procollagen levels. nih.gov
Blood Flow Promotes formation of new blood vessels Enhances delivery of oxygen and nutrients to skin cells. treasurevalleyaw.com
Sebum Production Regulates Helps to balance sebum production and maintain skin moisture. treasurevalleyaw.com
Skin Thickness Maintains Skin thickness is greatest at mid-cycle when this compound levels are highest. pearlrejuvenation.com

Gastrointestinal Function

Emerging research indicates that this compound and its receptors play a significant role in the gastrointestinal (GI) tract, influencing various functions and potentially contributing to the progression of several GI diseases. nih.gov The GI tract is now considered a target for sex-steroid hormones, with functional estrogen receptors identified in this system. nih.gov

This compound's influence extends to the regulation of GI epithelial ion transport, which is crucial for maintaining the body's fluid balance. nih.gov It has been shown to modulate both bicarbonate (HCO3-) and chloride (Cl-) secretion in different parts of the GI tract. nih.gov For instance, this compound can stimulate duodenal mucosal bicarbonate secretion, which is a key protective mechanism against acid-induced damage and may reduce the risk of duodenal ulcers. nih.gov

In terms of GI motility, fluctuations in estrogen levels during the menstrual cycle have been linked to changes in gastrointestinal transit. dntb.gov.ua This hormonal influence may contribute to the GI symptoms, such as bloating and changes in bowel habits, that many women experience at different points in their cycle. foodguides.com

There is also evidence to suggest that this compound has a role in gastrointestinal inflammation. The anti-inflammatory properties of estrogen may help to decrease the risk of certain GI cancers. foodguides.com However, the relationship between this compound and GI diseases is complex. For example, while some studies suggest a protective role, others have associated estrogen and its agonists with an increased risk of gastroesophageal reflux disease (GERD) symptoms, possibly due to the relaxation of the lower esophageal sphincter. nih.gov

Gastrointestinal Function Effect of this compound Research Finding
Epithelial Ion Transport Modulates secretion Stimulates duodenal mucosal HCO3- secretion, offering protection against acid. nih.gov
Gastrointestinal Motility Influences transit time Changes in estrogen levels during the menstrual cycle can affect GI transit. dntb.gov.ua
Inflammation Possesses anti-inflammatory properties May decrease the risk of certain GI cancers. foodguides.com
Disease Risk Complex and varied Associated with both protective effects (e.g., duodenal ulcers) and increased risk for other conditions (e.g., GERD). nih.govnih.gov

Renal Function and Pathology

This compound has been shown to exert renoprotective effects under both normal and pathological conditions. physiology.orgphysiology.org The kidneys express estrogen receptors, with ERα being more predominant in females and ERβ more common in males in rat models, indicating that the kidney is a target organ for this compound's actions. oup.com

In the context of diabetic nephropathy, a serious kidney-related complication of diabetes, this compound has demonstrated significant protective effects. physiology.orgphysiology.org Studies in diabetic rat models have shown that this compound replacement can attenuate the decline in renal function and reduce the severity of kidney damage. physiology.orgphysiology.org Specifically, this compound has been found to decrease albuminuria (the presence of albumin in the urine, a sign of kidney disease), improve creatinine clearance (a measure of how well the kidneys are filtering waste from the blood), and reduce glomerulosclerosis (scarring of the tiny blood vessels in the kidneys) and tubulointerstitial fibrosis (scarring of other parts of the kidney). physiology.orgphysiology.org

One of the mechanisms by which this compound may exert its renoprotective effects is through the regulation of transforming growth factor-beta (TGF-β), a protein that promotes renal cell growth and the accumulation of extracellular matrix, which are hallmarks of diabetic nephropathy. physiology.org this compound has been shown to inhibit TGF-β expression, thereby mitigating its detrimental effects on the kidney. physiology.org

Beyond diabetic nephropathy, this compound is also involved in the process of renal tubular regeneration following injury. nih.gov It can modulate cell proliferation through the activation of both ERα and G protein-coupled estrogen receptor 1 (GPER1), contributing to kidney repair. nih.gov The importance of ERα in kidney regeneration and growth has been further supported by studies showing that female mice lacking ERα exhibit reduced compensatory kidney growth. nih.gov

Renal Parameter Effect of this compound Research Finding in a Diabetic Rat Model
Urine Albumin Excretion (UAE) Decreases Attenuated the increase in UAE associated with diabetes. physiology.org
Creatinine Clearance (CrCl) Improves Attenuated the decline in CrCl associated with diabetes. physiology.org
Glomerulosclerosis Index (GSI) Reduces Attenuated the increase in GSI associated with diabetes. physiology.org
Tubulointerstitial Fibrosis Index (TIFI) Reduces Attenuated the increase in TIFI associated with diabetes. physiology.org
Transforming Growth Factor-β (TGF-β) Inhibits expression Decreased TGF-β protein expression. physiology.org

Estradiol in Disease Pathology and Pathophysiological Mechanisms

Estradiol (B170435) and Neurodegenerative Disorders

This compound has demonstrated neuroprotective effects that may be relevant to the pathology of Alzheimer's disease (AD). nih.govresearchgate.net A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. iospress.com Research suggests that this compound can influence the processing of the amyloid precursor protein (APP) by favoring the non-amyloidogenic pathway, thereby reducing the production of Aβ. researchgate.netfrontiersin.org Furthermore, this compound has been shown to enhance the clearance of Aβ. nih.govnih.gov Studies indicate that estrogen can increase Aβ clearance by microglial cells, which are the primary immune cells of the central nervous system. nih.govnih.gov This process helps to downregulate neuroinflammation, another critical component of AD pathology. nih.gov

The APOE genotype is a major genetic risk factor for AD, with the APOE4 allele significantly increasing the risk. nih.gov this compound's role in Aβ clearance is also linked to apolipoprotein E (APOE). It modulates the low-density lipoprotein receptor-related protein, which is involved in both Aβ production and clearance. nih.gov In postmenopausal women who are APOE4 carriers, hormone replacement therapy has been associated with decreased Aβ deposition. nih.gov

Cognitive decline is the primary clinical manifestation of AD. This compound supports cognitive function by augmenting the function of the hippocampus and prefrontal cortex, brain regions crucial for memory and executive functions. nih.govfrontiersin.org It also stimulates neurogenesis in the dentate gyrus, a part of the hippocampus. frontiersin.org The decline in estrogen levels after menopause is hypothesized to make neurons more vulnerable to age-related neurodegenerative processes, potentially contributing to the higher prevalence of AD in women. iospress.comnih.gov

MechanismEffect of this compoundRelevance to Alzheimer's Disease
Aβ ProductionPromotes non-amyloidogenic APP processing. researchgate.netfrontiersin.orgReduces the formation of amyloid plaques.
Aβ ClearanceEnhances microglial-mediated Aβ clearance. nih.govnih.govReduces amyloid plaque burden and neuroinflammation.
Cognitive FunctionAugments hippocampal and prefrontal cortex function. nih.govfrontiersin.orgMay mitigate cognitive decline.
NeurogenesisStimulates adult neurogenesis in the dentate gyrus. frontiersin.orgSupports brain plasticity and repair.

The prevalence of Parkinson's disease (PD) is higher in males than in females, suggesting a potential protective role for female steroid hormones like this compound. nih.govresearchgate.net PD is characterized by the death of dopaminergic neurons in the substantia nigra region of the brain, leading to motor symptoms. pmdalliance.org Research indicates that this compound can exert neuroprotective effects on these neurons. nih.govresearchgate.net

In experimental models of PD, both 17α- and 17β-estradiol have been shown to protect dopaminergic neurons from cell death induced by toxins like 1-methyl-4-phenylpyridinium (MPP+). nih.govresearchgate.net This neuroprotection appears to be mediated through the estrogen receptor beta (ERβ), which is the predominant estrogen receptor subtype in the midbrain. nih.govresearchgate.net The protective mechanism involves the suppression of the c-Jun amino-terminal kinase (JNK) pathway and the activator protein-1 (AP-1) transcriptional activity, which are involved in neuronal apoptosis. nih.gov

Furthermore, in a mouse model of PD where pathology is driven by the accumulation of α-synuclein, brain-selective this compound treatment led to improvements in motor performance in male mice. ajmc.com The treatment was found to increase the density of dopaminergic nerve fibers and the complexity of striatal fibers. ajmc.com It also promoted the formation of α-synuclein tetramers, a less toxic form of the protein, while reducing the accumulation of harmful monomers. ajmc.com These findings support the idea that this compound can mitigate PD-like neuropathology. ajmc.com

This compound and Cardiovascular Disease

Atherosclerosis, the hardening and narrowing of the arteries, is a major underlying cause of cardiovascular disease. This compound has been shown to have a protective effect against the progression of atherosclerosis, although this effect appears to be dependent on the timing of its administration relative to menopause. researchgate.netnih.gov Endogenous estrogen in premenopausal women is thought to provide protection against cardiovascular disease. oup.com

Studies in animal models have demonstrated that this compound can inhibit the development of atherosclerosis. In ovariectomized monkeys, treatment with 17β-estradiol resulted in a significant reduction in coronary artery atherosclerosis. oup.com Similarly, in LDL-receptor and apolipoprotein E-deficient mice, ERα has been identified as a major mediator of the atheroprotective effects of this compound, particularly in advanced lesions. nih.gov However, in the early stages of atherosclerosis, the protective effect of this compound appears to be independent of ERα. nih.gov

The timing of estrogen therapy is crucial for its beneficial effects on atherosclerosis. nih.gov When initiated early in postmenopause, estrogen therapy has been shown to slow the progression of subclinical atherosclerosis. nih.govnih.gov Conversely, initiating hormone therapy in late postmenopause may not confer the same cardiovascular benefits and could potentially have deleterious effects. researchgate.netnih.gov This "timing hypothesis" is supported by findings that women who start hormone therapy closer to the onset of menopause experience greater cardiovascular protection. nih.gov

Study Population/ModelInterventionOutcome
Ovariectomized monkeys17β-estradiol~50% reduction in coronary artery atherosclerosis. oup.com
Women in early postmenopauseEstrogen therapyPrevention of atherosclerosis progression. nih.gov
ApoE-deficient female mice17β-estradiolProtection from early atherosclerotic lesions, independent of ERα. nih.gov

Heart failure (HF) is a condition where the heart cannot pump blood effectively. There is evidence to suggest that this compound plays a cardioprotective role in the context of heart failure, particularly heart failure with preserved ejection fraction (HFpEF), which is more prevalent in postmenopausal women. jacc.orgresearchgate.net The lower incidence of certain cardiovascular diseases in premenopausal women compared to men and postmenopausal women points to the protective effects of endogenous estrogen. researchgate.netahajournals.org

Estrogen is known to have several beneficial effects on the cardiovascular system, including antioxidative and anti-inflammatory activities, and the ability to inhibit the proliferation of vascular smooth muscle cells. nih.gov These effects are mediated through estrogen receptors (ERα, ERβ, and GPER) present in the cardiovascular system. nih.gov For instance, this compound binding to these receptors can lead to the production of nitric oxide (NO), which has vasodilatory and anti-atherogenic properties. nih.gov

In animal models of dilated cardiomyopathy, estrogen has been shown to protect cardiac function and energy metabolism. ahajournals.org Female mice with a genetic predisposition to this condition were protected from cardiac dysfunction, and this protection was lost upon removal of the ovaries. ahajournals.org this compound treatment was able to restore cardiac function and prolong survival in both male and ovariectomized female mice, partly by regulating the Akt-Foxo1 signaling pathway, which is involved in mitochondrial function. ahajournals.org In the context of HFpEF, estrogen treatment in animal models has been shown to prevent many of the contractile and structural abnormalities of the failing female heart. jacc.org

Metabolic Syndrome and Cardiovascular Risk Factors

This compound plays a complex and significant role in the pathophysiology of metabolic syndrome and the modulation of cardiovascular risk factors. The decline in this compound levels, particularly during menopause, is associated with an increased incidence of cardiovascular diseases in women, bringing their risk profile closer to that of men. oup.com This observation suggests a protective role for this compound against cardiovascular events.

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound influences several of these components. For instance, premenopausal women are generally less susceptible to cardiovascular diseases compared to men, a protection that diminishes after menopause, coinciding with a drop in estrogen levels. oup.com

Research indicates that this compound has favorable effects on lipid profiles, including lowering low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov However, it can also have adverse effects on triglycerides and other markers related to inflammation and hemostasis. nih.gov The presence of baseline metabolic syndrome can heighten the risk of coronary heart disease when hormone therapy is initiated. nih.gov

Furthermore, the distribution of body fat is influenced by sex hormones. This compound is associated with the deposition of subcutaneous fat, whereas a decline in this compound can lead to an increase in visceral fat, a known contributor to metabolic syndrome and cardiovascular risk. researchgate.net Studies in postmenopausal women have shown that a higher waist-to-hip ratio, indicative of central obesity, is strongly associated with androgens, while a higher body mass index (BMI) is positively associated with estrogens. oup.com

The relationship between endogenous this compound levels and cardiovascular risk in postmenopausal women is not entirely straightforward. While some studies suggest that higher this compound levels are associated with less adverse vascular remodeling, others have linked higher endogenous estrogen levels to an increased risk for conditions like insulin (B600854) resistance, stroke, and certain cancers. oup.com The testosterone (B1683101) to this compound ratio has also been identified as a potential marker, with a higher ratio being associated with an elevated prevalence of cardiometabolic diseases in women during the menopausal transition. researchgate.net

This compound and Metabolic Dysregulation

Type 2 Diabetes Mellitus

This compound is a key regulator of glucose homeostasis, and its deficiency is linked to an increased risk of developing type 2 diabetes mellitus (T2DM), particularly in postmenopausal women. oup.comfrontiersin.org Premenopausal women generally exhibit greater protection against insulin resistance and T2DM compared to men, a benefit that diminishes after menopause, highlighting the protective role of estrogen. oup.com

Mechanistically, this compound enhances the body's ability to use insulin effectively. researchgate.net It has been shown to stimulate the cells lining blood vessels to facilitate the delivery of insulin to muscles, which is crucial for lowering blood sugar. utsouthwestern.edu In pancreatic β-cells, this compound can promote insulin secretion. frontiersin.orgnih.gov This action is mediated through various signaling pathways, including those involving G protein-coupled estrogen receptor (GPER) and the Akt/mTOR/GLUT2 pathway. frontiersin.org

Observational studies have revealed a complex relationship between circulating this compound levels and T2DM risk in postmenopausal women. Some prospective studies have found that higher levels of total and free this compound are associated with an increased long-term risk of T2DM, independent of obesity or insulin resistance. diabetesjournals.orgnih.gov This has led to the hypothesis that in some contexts, high this compound concentrations might reflect a state of estrogen resistance, analogous to the hyperinsulinemia seen in insulin resistance. diabetesjournals.orgnih.gov Conversely, large randomized controlled trials have consistently shown a decreased incidence of T2DM in women receiving menopausal hormone therapy with estrogens. diabetesjournals.orgnih.gov

The decline in estrogen levels during menopause contributes to metabolic disturbances that increase T2DM risk, such as changes in fat distribution, with a tendency to accumulate more visceral fat, which is a known driver in the progression of the disease. researchgate.net

Hepatic Steatosis

Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of excess fat in the liver. When not caused by alcohol consumption, it is termed non-alcoholic fatty liver disease (NAFLD). There is a clear gender disparity in the prevalence of NAFLD, with men and postmenopausal women having a higher incidence than premenopausal women, suggesting a protective role for this compound. nih.govresearchgate.net

The decline in estrogen levels after menopause is associated with the progression and increased severity of NAFLD. researchgate.net this compound appears to protect the liver from fat accumulation by modulating lipid metabolism; it can suppress de novo lipogenesis (the synthesis of fatty acids) and promote β-oxidation (the breakdown of fatty acids) and the secretion of very-low-density lipoprotein (VLDL). nih.gov

Experimental studies in animals have shown that estrogen-deficient female rodents exhibit disrupted lipid metabolism and increased lipid accumulation in the liver. nih.gov The protective effects of this compound on the liver are thought to be mediated, at least in part, through estrogen receptor alpha (ERα). nih.gov Liver-specific ERα-knockout mice show increased fat accumulation in the liver when fed a high-fat diet. nih.gov

The progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH) involves lipotoxicity-induced hepatocyte death, inflammation, and fibrosis. nih.govresearchgate.net this compound seems to protect against these processes. nih.gov For instance, physiological concentrations of estrogen can inhibit the spontaneous secretion of pro-inflammatory cytokines. scielo.br

This compound and Bone Pathologies: Osteoporosis

This compound is a critical hormone for maintaining skeletal integrity in both women and men. researchgate.netnih.gov Its deficiency is a primary cause of osteoporosis, a condition characterized by weak and brittle bones that are more susceptible to fractures. medicalweightlossutah.com The loss of bone mass is a regular consequence of this compound deficiency, with postmenopausal osteoporosis being the most common form. nih.govresearchgate.net

The mechanism by which this compound protects bones is multifaceted. It plays a crucial role in regulating bone remodeling, the continuous process of old bone resorption and new bone formation. medicalweightlossutah.com this compound promotes the activity of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells that break down bone tissue. medicalweightlossutah.com This balance is disrupted in a state of estrogen deficiency, leading to increased bone resorption and decreased bone formation. medicalweightlossutah.com

The abrupt decline in this compound levels during menopause leads to an acceleration of bone loss. mdpi.com Trabecular bone, the spongy inner part of bones, is particularly affected initially, with a potential decrease of 5-8% annually, while the more compact cortical bone decreases by 1-3% annually. nih.gov This rapid loss increases the risk of fractures, particularly of the spine and wrist. nih.gov

This compound's effects on bone are mediated through its influence on various cellular pathways and signaling molecules. Estrogen deficiency leads to an increase in the production of certain cytokines, such as tumor necrosis factor (TNF) and interleukin-7 (IL-7), which promote the formation and activity of osteoclasts. researchgate.net this compound also has indirect positive effects on calcium metabolism by aiding its absorption from the intestines and kidneys. medicalweightlossutah.comresearchgate.net

In men, while testosterone is the primary sex hormone, this compound also plays a significant role in bone health. Low estrogen levels in men are associated with an increased risk of fractures, even when testosterone levels are normal. researchgate.net

This compound's Role in Other Disease States

The influence of this compound extends beyond metabolic and bone health, playing a role in the pathophysiology of various other disease states. Its effects are often mediated through its interaction with estrogen receptors, which are widely distributed throughout the body.

In the context of the cardiovascular system, while physiological levels in premenopausal women are generally protective, some studies on hormone therapy in postmenopausal women have shown an increased risk for certain cardiovascular events like stroke and venous thromboembolism. nih.govresearchgate.net The effects appear to vary depending on the timing of initiation of hormone therapy relative to menopause and the specific formulation used.

This compound also has immunomodulatory effects. It can influence the activity of various immune cells, which has implications for autoimmune diseases, many of which show a sex bias in their prevalence. The decline in estrogen during menopause can lead to increased levels of pro-inflammatory cytokines, which may contribute to a low-grade inflammatory state associated with several chronic diseases. researchgate.net

Furthermore, the role of this compound in certain cancers is well-established. In hormone-receptor-positive breast and endometrial cancers, this compound can promote the growth of cancer cells. This is the basis for anti-estrogen therapies in the treatment of these malignancies. Conversely, the relationship between endogenous estrogen levels and other cancers, such as colorectal cancer, is more complex, with some studies suggesting a protective effect. nih.gov

Finally, this compound's influence on the central nervous system is an area of active research. It has been implicated in cognitive function and mood regulation. The hormonal fluctuations of the menstrual cycle and the decline during menopause can affect neurotransmitter systems and are sometimes associated with changes in mood and cognitive performance.

Sepsis and Immune Dysregulation

This compound, a key female sex hormone, plays a significant and complex role in modulating the body's immune response, which can be particularly impactful in conditions like sepsis. Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ damage. Research suggests that this compound can influence the severity and outcome of sepsis through its immunomodulatory effects.

Studies have indicated that premenopausal females may have a survival advantage in sepsis compared to males and postmenopausal females, pointing to a protective role for this compound. The mechanisms behind this are multifaceted. This compound can temper the excessive inflammatory response that characterizes severe sepsis by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). At the same time, it can enhance the production of anti-inflammatory cytokines. This balancing act helps to prevent the overwhelming inflammation that can lead to tissue injury and organ failure.

The influence of this compound on immune cells is a key aspect of its role in sepsis. It can affect the function of macrophages, neutrophils, and lymphocytes, which are all critical players in the immune response to infection. By modulating the activity of these cells, this compound can help to orchestrate a more effective and less damaging immune response.

Table 1: Research Findings on this compound's Role in Sepsis and Immune Dysregulation

Research Area Key Findings Potential Mechanisms
Animal Studies Improved survival rates in female septic models with normal estrogen levels.Attenuation of the systemic inflammatory response.
Cytokine Modulation Decreased production of pro-inflammatory cytokines (TNF-α, IL-6).Interaction with estrogen receptors on immune cells, influencing gene expression.
Immune Cell Function Altered function of macrophages and neutrophils.Direct and indirect effects on immune cell signaling pathways.

Anorexia Nervosa and Bone Health Impairment

Anorexia nervosa, an eating disorder characterized by severe food restriction and low body weight, has profound effects on bone health, with low bone mineral density (BMD) being a major complication. nih.gov This is strongly linked to the state of hypoestrogenism (low estrogen levels) that occurs as a result of the condition. insideoutinstitute.org.au

This compound is crucial for maintaining bone homeostasis. It promotes the activity of osteoblasts, the cells responsible for building new bone, and inhibits osteoclasts, the cells that break down bone. In anorexia nervosa, malnutrition and low body weight disrupt the normal hormonal cycles, leading to functional hypothalamic amenorrhea, a condition where menstruation ceases. nih.gov This results in significantly reduced this compound production. nih.gov

The lack of this compound tips the balance in favor of bone resorption. Without sufficient this compound to restrain them, osteoclasts become more active, leading to a net loss of bone mass. insideoutinstitute.org.aunih.gov This is further compounded by other nutritional deficiencies, such as inadequate intake of calcium and vitamin D, and hormonal imbalances like elevated cortisol levels, all of which contribute to weakened bones. The result is a significantly increased risk of osteoporosis and fractures, even in very young individuals. nih.govnih.gov

Table 2: Impact of this compound Deficiency on Bone Health in Anorexia Nervosa

Factor Effect Consequence for Bone
Low this compound Increased bone resorption by osteoclasts. nih.govAccelerated bone loss.
Low this compound Decreased bone formation by osteoblasts.Impaired ability to build new bone.
Nutritional Deficiencies Inadequate calcium and vitamin D.Reduced building blocks for bone.
Hormonal Imbalances High cortisol levels.Further promotion of bone loss.

Endometrial Hyperplasia

Endometrial hyperplasia is a condition characterized by the excessive growth of the endometrium, the lining of the uterus. This overgrowth is primarily driven by prolonged exposure to estrogen, particularly this compound, without the counteracting effects of progesterone (B1679170). drbrighten.cominnovativegyn.com This is often referred to as "unopposed estrogen." drbrighten.cominnovativegyn.com

In a normal menstrual cycle, this compound stimulates the growth of the endometrium in the first half of the cycle. After ovulation, progesterone is produced, which halts endometrial growth and prepares it for a potential pregnancy. If pregnancy does not occur, both hormone levels fall, leading to the shedding of the endometrium (menstruation).

In conditions where ovulation does not occur regularly (anovulation), such as in polycystic ovary syndrome (PCOS), the endometrium is continuously exposed to the proliferative effects of this compound without the balancing influence of progesterone. drbrighten.com This can also occur in postmenopausal women who take estrogen replacement therapy without a progestin, or in women with obesity, as fat cells can produce estrogen. drbrighten.comnih.gov This constant stimulation can lead to the development of endometrial hyperplasia, which in some cases, can progress to endometrial cancer. nih.govdroracle.ai

Table 3: Conditions Associated with Unopposed this compound and Endometrial Hyperplasia

Condition Mechanism
Polycystic Ovary Syndrome (PCOS) Chronic anovulation leads to a lack of progesterone production. drbrighten.com
Obesity Peripheral conversion of androgens to estrogen in adipose tissue. drbrighten.com
Exogenous Estrogen Therapy Estrogen administration without a counteracting progestin. nih.govnih.gov
Estrogen-Producing Tumors Rare tumors of the ovary can secrete high levels of estrogen.

Urinary Tract Dysfunction

This compound plays a vital role in maintaining the health and function of the female lower urinary tract. The tissues of the bladder, urethra, and pelvic floor muscles contain estrogen receptors, making them responsive to this hormone. nih.govcfwmg.com

This compound helps to maintain the thickness and elasticity of the tissues lining the urethra and bladder, which is important for preventing urinary tract infections (UTIs). cfwmg.comwwmedgroup.com It also contributes to the strength of the pelvic floor muscles that support the bladder and help with urinary control. optimizepelvichealth.com

With the decline in this compound levels during and after menopause, these tissues can become thinner, drier, and less elastic, a condition known as urogenital atrophy. nih.govnih.govresearchgate.net This can lead to a range of urinary symptoms, including increased frequency and urgency of urination, pain during urination, and a higher susceptibility to recurrent UTIs. nih.govoptimizepelvichealth.comresearchgate.net The weakening of the pelvic floor muscles can also contribute to stress urinary incontinence, where urine leaks during activities like coughing or sneezing. optimizepelvichealth.com

Table 4: Effects of this compound on the Urinary Tract

Tissue/Function Role of this compound Consequence of Deficiency
Urethral and Bladder Lining Maintains tissue thickness and elasticity. cfwmg.comwwmedgroup.comAtrophy, increased risk of UTIs. optimizepelvichealth.comresearchgate.net
Pelvic Floor Muscles Contributes to muscle strength and tone. optimizepelvichealth.comWeakening, potential for incontinence. optimizepelvichealth.com
Vaginal Flora Promotes a healthy balance of bacteria. cfwmg.comIncreased risk of harmful bacteria growth. cfwmg.com

Temporomandibular Joint Disease

Temporomandibular joint disease (TMD) encompasses a range of problems affecting the jaw joint and the muscles involved in chewing. A notable aspect of TMD is its higher prevalence in women, particularly during their reproductive years, which has led researchers to investigate the role of female sex hormones like this compound in its development. dimensionsofdentalhygiene.comkarger.com

The tissues of the temporomandibular joint (TMJ), including the cartilage and bone, have estrogen receptors, indicating that they are influenced by this compound. nih.govmdpi.com The relationship between this compound and TMD is complex. On one hand, this compound may have anti-inflammatory properties that could be protective for the joint. dimensionsofdentalhygiene.com On the other hand, fluctuations in this compound levels, such as those that occur during the menstrual cycle, have been linked to changes in TMD symptoms. nytmj.com

Some research suggests that estrogen may influence pain perception and the laxity of ligaments, which could contribute to joint instability. nih.govnytmj.com It is also thought that this compound can affect the remodeling and maintenance of the joint's cartilage and bone. researchgate.netnih.gov While the exact mechanisms are still being explored, it is evident that this compound plays a role in the pathophysiology of TMD. karger.com

Table 5: Potential Roles of this compound in Temporomandibular Joint Disease

Area of Influence Potential Effect of this compound
Pain Perception Modulation of pain signaling pathways. nih.govmdpi.com
Inflammation May have both pro- and anti-inflammatory effects depending on the context. dimensionsofdentalhygiene.com
Joint Tissues Influences the health and maintenance of cartilage and bone. researchgate.netnih.gov
Ligament Laxity May affect the elasticity of ligaments supporting the joint. nytmj.com

Periodontal Disease and Alveolar Bone Loss

Periodontal disease is a chronic inflammatory condition affecting the gums and the bone that supports the teeth. nih.gov Evidence suggests that female sex hormones, including this compound, can influence the health of periodontal tissues. balanceddentalstudio.commouthhealthy.org

The gums and alveolar bone have estrogen receptors, making them target tissues for this compound. nih.govresearchgate.net During times of high this compound levels, such as puberty and pregnancy, there can be an increased inflammatory response to dental plaque, leading to a condition known as "pregnancy gingivitis," characterized by swollen and bleeding gums. nih.govbalanceddentalstudio.comclevelandclinic.org This is thought to be due to increased blood flow to the gums. mouthhealthy.orgclevelandclinic.org

Conversely, the decline in this compound after menopause is associated with a decrease in bone mineral density throughout the body, including the alveolar bone that supports the teeth. nih.govnih.govccjm.org This can exacerbate bone loss in individuals with periodontal disease. nih.govspandidos-publications.com this compound has a protective effect on bone by helping to regulate the balance between bone formation and resorption. nih.govresearchgate.net Therefore, a lack of this compound can lead to an increase in bone breakdown. nih.govnih.gov

Table 6: Influence of this compound on Periodontal Health

Hormonal State This compound Level Effect on Periodontal Tissues
Puberty/Pregnancy HighIncreased gingival inflammation and bleeding. nih.govbalanceddentalstudio.comclevelandclinic.org
Menopause LowIncreased risk of alveolar bone loss. nih.govnih.govccjm.org
Hormone Replacement Therapy StabilizedMay have a protective effect on alveolar bone. nih.govresearchgate.net

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of kidney failure. nih.gov Interestingly, there appears to be a sex-based difference in the progression of this disease, with premenopausal women often showing a slower progression compared to men, suggesting a protective role for this compound. nih.govnih.gov

The renoprotective effects of this compound are thought to be mediated through several mechanisms. This compound has been shown to have antioxidant properties, which can help to reduce oxidative stress in the kidneys, a key factor in the development of diabetic nephropathy. frontiersin.org It also has anti-inflammatory and anti-fibrotic effects, which can help to prevent the scarring and damage to the kidney tissue that occurs in this condition. frontiersin.orgphysiology.org

This compound can also influence blood flow within the kidneys and may help to preserve the function of the glomeruli, the tiny filtering units in the kidneys. nih.govmdpi.com It is believed to do this in part by increasing the production of nitric oxide, a molecule that helps to relax blood vessels. nih.govmdpi.com Studies in animal models have shown that estrogen replacement can attenuate the progression of diabetic renal disease. frontiersin.orgphysiology.orgphysiology.org

Table 7: Protective Mechanisms of this compound in Diabetic Nephropathy

Mechanism Effect of this compound
Antioxidant Reduces oxidative stress and damage to kidney cells. frontiersin.org
Anti-inflammatory Suppresses inflammatory processes in the kidneys. frontiersin.orgphysiology.org
Anti-fibrotic Inhibits the scarring of kidney tissue. frontiersin.orgphysiology.org
Hemodynamic Improves renal blood flow and filtration. nih.govmdpi.com

Research Methodologies and Analytical Approaches in Estradiol Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of estradiol (B170435) on specific cell types and molecular pathways, free from the systemic complexities of a whole organism.

Cell culture systems are fundamental tools for elucidating the cellular responses to this compound. Specific cell lines and primary cultures allow researchers to investigate the direct impact of this compound on cellular processes such as proliferation, inflammation, and migration.

Astrocytes and Microglia: These glial cells of the central nervous system are crucial for brain homeostasis and immune response. In vitro models of astrocytes and microglia are used to study the neuroprotective and anti-inflammatory properties of this compound. For instance, studies have shown that this compound can modulate the inflammatory response in these cells by regulating the production of cytokines and other signaling molecules. nih.govresearchgate.net this compound has been observed to exert anti-inflammatory effects in astrocytes through different estrogen receptors, depending on the experimental model. nih.gov In microglial cell lines, such as the murine BV2 cell line, this compound has been shown to enhance the phagocytosis of apoptotic neurons, a critical process for resolving inflammation in the brain. researchgate.net

Breast Cancer Cells: Cell lines derived from breast cancers, such as the MCF-7 cell line, are extensively used to study the role of this compound in tumor progression. These models have been instrumental in demonstrating how this compound can promote the proliferation, migration, and invasion of estrogen receptor-positive (ER+) breast cancer cells. nih.govfrontiersin.org For example, in vitro studies using mammosphere cultures have shown that this compound can increase the secretion of transforming growth factor-beta 1 (TGFβ1) and promote the infiltration of neutrophils, which in turn can enhance cancer cell dissemination. nih.gov

Cell TypeExperimental ModelKey Findings Related to this compound
AstrocytesIn vitro cultureThis compound exerts anti-inflammatory actions, often mediated by the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
MicrogliaCo-cultures with neuron-like cellsThis compound enhances the phagocytosis of apoptotic neurons. researchgate.net
Breast Cancer Cells (MCF-7)Multicellular tumor spheroids (MCTS)This compound stimulates energy metabolism, cellular proliferation, and tumor invasiveness. frontiersin.org

Molecular biology techniques are pivotal for understanding how this compound regulates cellular function at the genetic level. Gene expression analysis, in particular, has been revolutionized by high-throughput sequencing technologies.

Techniques such as RNA sequencing (RNA-seq) and microarray analysis allow for the genome-wide identification of estrogen-responsive genes in various cell types. nih.govovid.com For example, studies in MCF-7 breast cancer cells have identified numerous genes whose expression is altered following this compound treatment. These include well-known estrogen-responsive genes like the progesterone (B1679170) receptor (PGR) as well as novel targets. nih.gov These analyses provide a comprehensive view of the signaling networks regulated by this compound and have been crucial in identifying the direct and indirect targets of estrogen receptor action. The binding of this compound to its receptor initiates a cascade of events, including the recruitment of coactivators, which ultimately leads to changes in gene expression. sciencedaily.combcm.edu

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic and long-term effects of this compound in a complex physiological context. Rodent models, in particular, have been extensively used to investigate the role of this compound in various aspects of health and disease.

Ovariectomized Models: Ovariectomy, the surgical removal of the ovaries, is a widely used technique to create a state of estrogen deficiency in female rodents. This model allows researchers to study the effects of this compound depletion and subsequent hormone replacement. frontiersin.orgmdpi.com Ovariectomized rodent models have been instrumental in demonstrating the role of this compound in regulating body weight, insulin (B600854) sensitivity, and memory. mdpi.comnih.gov For instance, studies have shown that this compound replacement in ovariectomized rats can suppress body weight gain and fat accumulation. mdpi.com This model is also used to investigate the effects of this compound on neuronal plasticity and cognitive function. lmu.edunih.gov

Genetically Modified Models: Advances in genetic engineering have enabled the creation of sophisticated mouse models to study the specific functions of this compound and its receptors. These models have provided invaluable insights that would be unattainable through other means. mdpi.comyoutube.com

Gene-targeting techniques have been used to generate mice lacking functional estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), or both. oup.comnih.gov These knockout (KO) models have been critical in dissecting the distinct physiological roles of each receptor subtype.

ERα Knockout (αERKO) Mice: Mice lacking ERα exhibit a range of phenotypes, including infertility in both males and females. nih.govmdpi.com Female αERKO mice have hypoplastic uteri and enlarged, hemorrhagic cystic ovaries. oup.comnih.gov These models have demonstrated the crucial role of ERα in mediating the feedback inhibition of luteinizing hormone (LH) in the hypothalamic-pituitary axis. nih.gov

ERβ Knockout (βERKO) Mice: In contrast to αERKO mice, female βERKO mice are sub-fertile but not completely infertile, with ovaries that appear morphologically normal. oup.commdpi.com The phenotypes observed in βERKO mice have highlighted the importance of ERβ in ovarian function. mdpi.comoup.com

Knockout ModelKey PhenotypesInferred Function of the Receptor
ERα KO (αERKO)Infertility, hypoplastic uterus, cystic ovaries, elevated LH levels. oup.comnih.govEssential for uterine development, negative feedback on LH secretion. oup.comnih.gov
ERβ KO (βERKO)Sub-fertility, reduced litter sizes. oup.commdpi.comImportant for optimal ovarian function and fertility. mdpi.comoup.com

Transgenic mouse models involve the introduction of a foreign gene (a transgene) into the mouse genome. These models are particularly useful for studying the role of specific genes in disease development under the influence of this compound. For example, transgenic mice expressing the simian virus 40 (SV40) T antigen under the control of an estrogen-responsive promoter have been developed to model uterine leiomyomas and ovarian cancer. oup.comnih.govjci.org In these models, the development of tumors is dependent on the presence of estrogen, providing a powerful tool to study the mechanisms of hormone-driven carcinogenesis. oup.comnih.gov Another application is the use of transgenic mice with a luciferase reporter gene under the control of an estrogen response element (ERE-LUC) to directly measure the rate of ERE-dependent gene expression in various tissues in response to this compound. nih.gov

Non-Human Primate Models

Non-human primates, such as rhesus monkeys and marmosets, serve as valuable models in this compound research due to their physiological and reproductive similarities to humans. nih.gov These models allow for controlled, prospective analyses of the effects of this compound on various biological systems, which can be challenging to conduct in human populations. jneurosci.org

Research in aged, ovariectomized rhesus monkeys has been particularly insightful for understanding the role of this compound in cognitive function during aging. jneurosci.org In one study, sixteen aged rhesus monkeys were ovariectomized, with half receiving cyclic this compound replacement. The results demonstrated that hormone treatment significantly reversed age-related impairment in a spatial working memory task and showed modest improvement in a recognition memory task. jneurosci.org This suggests that ovarian hormone status can broadly influence normal cognitive aging in monkeys, affecting capacities mediated by multiple brain regions. jneurosci.org Another study found that chronic administration of this compound boosted cognitive performance in aged female rhesus monkeys, suggesting that sustained hormone therapy early in menopause may have long-term cognitive benefits. ohsu.edu

The common marmoset is another primate model used to study the effects of estrogens on cognitive function. nih.gov Studies with adult female marmosets have shown that they can be trained on a battery of tasks commonly used in cognitive aging research, with performance levels comparable to those of rhesus monkeys. nih.gov Research in this model has indicated that this compound can impact performance on tasks mediated by the prefrontal cortex. nih.gov Furthermore, pilot studies in male common marmosets have evaluated the tolerability of 17α-estradiol, a candidate for human translation to extend healthspan, finding that it was well-tolerated without significant feminizing effects. uthscsa.edunih.gov

These non-human primate models provide a crucial bridge between rodent and human studies, allowing for in-depth investigation of the neurobiological mechanisms underlying the effects of this compound on the brain and cognition. nih.govjneurosci.org

Clinical Research Methodologies

Observational studies and epidemiological investigations are critical in understanding the associations between this compound levels and various health outcomes in human populations. These studies often examine large cohorts of individuals to identify correlations between circulating this compound concentrations and the prevalence or incidence of specific conditions.

For instance, a cross-sectional study using data from the National Health and Nutrition Examination Survey 2013–2014 analyzed the relationship between serum this compound levels and cognitive performance in 731 women aged 60 and older. imsociety.orgfrontiersin.org The findings revealed that participants with higher this compound levels had better scores on the Digit Symbol Substitution Test (DSST), indicating enhanced processing speed, sustained attention, and working memory. imsociety.orgfrontiersin.org This suggests that serum this compound may serve as a biomarker for cognitive decline in older women. imsociety.orgfrontiersin.org

Epidemiological studies have also been instrumental in exploring the role of estrogen in hormone-related cancers and other chronic conditions. nih.gov However, the accuracy of this compound measurements is paramount in these studies, especially when dealing with the low concentrations typically found in postmenopausal women and men. aacrjournals.org Inaccurate assays can lead to inconsistent and unreliable results, highlighting the importance of using highly sensitive and specific measurement techniques in epidemiological research. nih.govaacrjournals.org

Observational studies have also provided encouraging, albeit sometimes inconsistent, evidence for the beneficial effect of estrogen on cognitive function. nih.govoup.com Some case-control studies have found a significant association between estrogen use and better performance on tests of verbal fluency and working memory. oup.com

Randomized controlled trials (RCTs) are considered the gold standard for establishing causal relationships between an intervention and an outcome. In the context of this compound research, RCTs have been employed to investigate the effects of this compound therapy on various health parameters, including bone density and cognitive function.

One notable RCT examined the effect of a very low dose of 17beta-estradiol (0.25 mg/d) on bone mineral density (BMD) in older postmenopausal women over three years. nih.gov The study found that compared to placebo, the low-dose estrogen group experienced significant increases in BMD at the femoral neck, total hip, spine, and total body. nih.gov This trial demonstrated that even a quarter of the standard treatment dose can prevent bone loss. nih.gov Another RCT involving postmenopausal women aged 60-80 investigated the effects of unopposed transdermal this compound at a dose of 0.014 mg/d. nih.gov This study also found significant increases in lumbar spine and total hip BMD in the this compound group compared to the placebo group. nih.gov

Cohort studies are a type of longitudinal observational study that follows a group of individuals over a period of time to determine how certain factors affect their health outcomes. In this compound research, cohort studies have been instrumental in investigating the long-term associations between this compound levels and various health conditions.

For example, a prospective cohort study from 1980 showed a significant reduction in hip and distal radius fractures with estrogen use. youtube.com Another large cohort study involving nearly 10,000 people over four years demonstrated a substantial reduction in hip fractures, particularly when estrogen was initiated within five years of menopause. youtube.com These long-term studies provide valuable insights into the protective effects of this compound on bone health.

In the realm of cognitive function, cohort studies have contributed to the body of evidence suggesting a potential link between estrogen and brain health. The use of estrogen in a large cohort of elderly women was associated with larger gray and white matter volumes in brain regions important for cognitive function. imsociety.org

Advanced Analytical Techniques for this compound Quantification

Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used techniques for the quantification of this compound in biological samples. thermofisher.comibl-america.com These methods are based on the principle of competitive binding, where unlabeled this compound in a sample competes with a labeled form of this compound for a limited number of antibody binding sites. antibodies.com

Radioimmunoassay (RIA) has historically been a common method for measuring this compound. ibl-america.com This technique utilizes a radiolabeled this compound (e.g., with Iodine-125) as the tracer. akjournals.comibl-america.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample. ibl-america.com While RIA can be sensitive, direct RIAs without prior purification steps can lack specificity, leading to an overestimation of this compound levels due to cross-reactivity with this compound metabolites. nih.govaacrjournals.org For epidemiological studies, a well-validated RIA with purification steps is recommended to enhance sensitivity and specificity. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another prevalent immunoassay format. thermofisher.com In a competitive ELISA for this compound, a microtiter plate is coated with antibodies specific to this compound. arborassays.com When the sample and an enzyme-conjugated this compound are added, they compete for binding to the antibody. antibodies.com The subsequent addition of a substrate results in a color change, the intensity of which is inversely proportional to the this compound concentration in the sample. antibodies.comabbexa.com ELISA kits are commercially available for measuring this compound in various sample types, including serum, plasma, saliva, and urine, and across different species. thermofisher.com

The table below summarizes key characteristics of ELISA and RIA for this compound quantification:

FeatureELISA (Enzyme-Linked Immunosorbent Assay)RIA (Radioimmunoassay)
Label Enzyme (e.g., Horseradish Peroxidase)Radioisotope (e.g., Iodine-125)
Detection Colorimetric or FluorometricScintillation Counting
Principle Competitive binding of sample this compound and enzyme-labeled this compound to a limited number of antibodies.Competitive binding of sample this compound and radiolabeled this compound to a limited number of antibodies.
Advantages No radioactive waste, generally safer, high-throughput capabilities.High sensitivity.
Disadvantages Can be less sensitive than RIA, potential for matrix effects.Involves radioactive materials requiring special handling and disposal, potential for cross-reactivity with metabolites.

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry stands as a cornerstone for the accurate quantification of this compound in various biological matrices. These methods offer high specificity and sensitivity, crucial for measuring the low physiological concentrations of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been a well-established technique for this compound analysis. nih.gov The process typically involves the extraction of this compound from the sample, followed by a derivatization step to increase its volatility and improve its chromatographic behavior. nih.govthermofisher.com Common derivatization agents include pentafluorobenzoyl chloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comshimadzu.co.kr The derivatized this compound is then separated on a GC column and detected by a mass spectrometer. thermofisher.comoup.com GC-MS methods, particularly when using negative chemical ionization (NCI), can achieve very low detection limits, often in the femtogram range on-column. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for this compound measurement due to its high throughput and the ability to analyze samples without derivatization, although derivatization with reagents like dansyl chloride can enhance sensitivity. nih.govoup.comoup.com This technique involves separating this compound from other sample components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. acs.orgacs.org LC-MS/MS offers excellent specificity by monitoring specific precursor-to-product ion transitions. oup.com Ultrasensitive LC-MS/MS methods, sometimes employing novel derivatization reagents, have been developed to quantify this compound at concentrations as low as 0.25 pg/mL in small serum volumes. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Often requires derivatization to increase volatility. nih.govthermofisher.comCan be performed with or without derivatization. nih.govoup.com
Sensitivity High, capable of detecting femtogram levels on-column. thermofisher.comHigh, with some methods reaching sub-picogram per milliliter detection limits. nih.gov
Specificity Good, enhanced by derivatization and selected ion monitoring.Excellent, due to monitoring of specific precursor-product ion transitions. oup.com
Throughput Can be lower due to longer run times and derivatization steps. oup.comGenerally higher, with run times as short as 5 minutes per sample. oup.com
Common Applications Quantification in various biological fluids like plasma and serum. thermofisher.comoup.comWidely used for clinical and research applications, including analysis of plasma and serum. acs.orgnih.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive method for the highly accurate quantification of this compound and serves as a reference measurement procedure. oup.comoup.com This technique involves adding a known amount of an isotopically labeled internal standard (e.g., this compound-d3 or d4-estradiol) to the sample before processing. thermofisher.comoup.com The labeled standard is chemically identical to the endogenous this compound and therefore experiences the same extraction, derivatization, and ionization efficiencies. nih.govoup.com

By measuring the ratio of the signal from the endogenous this compound to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for any sample loss during preparation and analysis. oup.com IDMS is often coupled with either GC-MS or LC-MS/MS. nih.govoup.com The use of ID-LC-MS/MS without derivatization has been established as a candidate reference measurement procedure, demonstrating high precision with intra- and inter-assay coefficients of variation (CVs) typically below 3%. nih.govacs.org This approach provides a high degree of accuracy for the measurement of total 17β-estradiol in human serum. nih.govacs.org

Imaging Techniques (e.g., PET-based this compound-challenge Test)

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to assess the functional status of estrogen receptors (ERs) in vivo. nih.gov This is particularly valuable in oncology for predicting response to endocrine therapies. nih.govnih.gov

The PET-based this compound-challenge test is a functional imaging approach used to determine if a patient's tumor has active and functional estrogen receptors. wustl.eduelsevierpure.com The test typically involves two PET scans. The first scan establishes a baseline of metabolic activity in the tumor, often using 2-[¹⁸F]-fluoro-2-deoxyglucose (FDG), which measures glucose uptake. nih.govwustl.edu Following the baseline scan, the patient is administered a dose of this compound. nih.gov A second PET scan is then performed to measure any changes in tumor metabolic activity. nih.govwustl.edu An increase in FDG uptake after the this compound challenge, known as a "metabolic flare," is indicative of a functional ER pathway and predicts a higher likelihood of response to hormonal therapy. nih.govwustl.edu An increase in FDG uptake of greater than 12% is often considered indicative of a metabolic flare. wustl.edu

Another approach utilizes the radiolabeled estrogen analog 16α-[¹⁸F]fluorothis compound-17β (FES) to directly image ERs. nih.gov Tumor uptake of FES on a PET scan correlates with ER levels and can predict response to endocrine therapy. nih.gov More recently, a progestin analog, 21-[¹⁸F]fluorofuranylnorprogesterone (FFNP), has been used in conjunction with an this compound challenge. nih.govnews-medical.net The principle is that a functional ER, when stimulated by this compound, will increase the expression of progesterone receptors (PR). news-medical.net An increase in tumor FFNP uptake after an this compound challenge is highly predictive of response to endocrine therapy. nih.gov

Omics Approaches in this compound Research

Transcriptomics and Gene Expression Profiling

Transcriptomics allows for the global analysis of gene expression changes in response to this compound. Microarray and RNA-sequencing technologies are commonly used to identify genes and gene networks regulated by this compound in various tissues and cell types. nih.govoup.comaacrjournals.org

Studies in breast cancer cell lines, such as MCF-7, have revealed that this compound regulates a large number of genes, with a significant portion being down-regulated. oup.com this compound has been shown to up-regulate genes involved in cell cycle progression and proliferation while down-regulating transcriptional repressors and pro-apoptotic genes. oup.com For example, in MCF7 cells, this compound treatment for 24 to 48 hours has been shown to induce the expression of 9 genes and suppress 10 others out of 84 key genes involved in breast carcinogenesis. nih.gov

In the developing brain, transcriptomic analysis in the ovine fetal hypothalamus has shown that this compound has significant genomic effects. nih.govnih.gov Interestingly, a study found a substantial overlap in the differentially expressed genes (DEGs) between this compound and the antiestrogen (B12405530) compound ICI 182,780, suggesting complex regulatory mechanisms. nih.govnih.gov

Table 2: Examples of this compound-Regulated Genes in MCF-7 Breast Cancer Cells

Gene RegulationGene NameFunction
Up-regulated SurvivinInhibition of apoptosis
Various growth factorsStimulation of cell proliferation
Cyclin D1Cell cycle progression
Down-regulated Mad4Transcriptional repressor
JunBTranscriptional repressor
BCL-2 antagonist/killer 1 (BAK1)Pro-apoptotic
Caspase 9Apoptosis execution

Source: Adapted from findings in studies on global gene expression profiling in response to this compound. oup.com

These transcriptomic studies provide a broad overview of the cellular processes influenced by this compound, highlighting its role in cell proliferation, apoptosis, and signaling pathways. oup.comaacrjournals.org

Neuroimaging Techniques in this compound Research

Neuroimaging techniques have become indispensable tools for investigating the multifaceted influence of this compound on the human brain. These non-invasive methods allow for the in vivo examination of brain structure, function, and neurochemistry, providing crucial insights into the mechanisms by which this compound modulates cognitive processes, emotional regulation, and neural plasticity. The primary techniques employed in this field of research include Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and functional MRI (fMRI).

Positron Emission Tomography (PET)

PET imaging is a powerful technique for visualizing and quantifying molecular processes in the brain. In this compound research, PET is instrumental in mapping the distribution and density of estrogen receptors (ERs) and assessing the activity of enzymes involved in estrogen synthesis.

Estrogen Receptor Imaging: Radiotracers that bind to estrogen receptors, such as 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), enable the in vivo visualization of ERs. mdpi.comnih.gov Studies using [¹⁸F]FES have shown that this tracer is particularly effective for imaging brain regions with high ER expression, such as the pituitary and hypothalamus. mdpi.comnih.gov Research has demonstrated that the uptake of [¹⁸F]FES is influenced by endogenous estrogen levels, with higher uptake observed after ovariectomy, which is then reduced by the administration of exogenous this compound. nih.gov

Recent studies have utilized [¹⁸F]FES-PET to investigate changes in ER density across the menopausal transition. cornell.edu These studies have revealed a progressive increase in ER density in several brain regions in postmenopausal and perimenopausal women compared to premenopausal women. cornell.edu This upregulation of ERs is thought to be a compensatory response to declining this compound levels. cornell.edu In postmenopausal women, higher ER density in cognitive areas like the hippocampus and frontal cortex has been associated with lower cognitive scores, while increased density in regions such as the thalamus has been linked to mood symptoms. cornell.edu

Interactive Table: Estrogen Receptor Density Changes During Menopause Measured by [¹⁸F]FES-PET
Brain RegionMenopausal StageFinding
Pituitary GlandPostmenopausal vs. PremenopausalSignificantly higher ER density cornell.eduresearchgate.netnih.gov
Caudate NucleusPostmenopausal vs. PremenopausalSignificantly higher ER density cornell.edu
Posterior Cingulate CortexPostmenopausal vs. PremenopausalSignificantly higher ER density cornell.edu
Middle Frontal CortexPostmenopausal vs. PremenopausalSignificantly higher ER density cornell.edu
HippocampusPostmenopausalHigher ER density associated with lower cognitive scores cornell.edu
ThalamusPostmenopausalHigher ER density associated with mood symptoms cornell.edu

Aromatase Imaging: PET can also be used to visualize aromatase, the enzyme responsible for converting androgens to estrogens. By employing radiotracers that bind to aromatase, researchers can map the sites of estrogen synthesis in the brain.

Magnetic Resonance Imaging (MRI) and Functional MRI (fMRI)

MRI provides detailed images of brain structure, while fMRI measures brain activity by detecting changes in blood flow. These techniques have been extensively used to study the effects of this compound on brain morphology and function.

Structural MRI: Volumetric MRI studies have demonstrated that this compound can influence the volume of gray and white matter in various brain regions. Short-term estrogen treatment in postmenopausal women has been shown to increase gray matter volume in the parietal, temporal, and prefrontal areas, which are crucial for attention, decision-making, and memory. vumc.org Furthermore, a prospective study found that administration of 2 mg of this compound to postmenopausal women for three months led to an increase in bilateral posterior hippocampal gray matter volume. nih.govnih.gov Observational studies have also linked estrogen use with greater gray matter volumes in the cerebellum and the amygdaloid-hippocampal complex. scispace.com

Interactive Table: Effects of this compound on Brain Gray Matter Volume
Study PopulationBrain RegionThis compound AdministrationKey FindingStatistical Value
Postmenopausal WomenParietal, Temporal, and Prefrontal AreasShort-term estrogen treatmentIncreased gray matter volume vumc.orgNot specified
Postmenopausal WomenBilateral Posterior Hippocampus2 mg this compound for 3 monthsIncreased gray matter volume nih.govnih.govRight: F(2,71) = 4.69, p < 0.012; Left: F(2,71) = 3.82, p < 0.027 nih.gov
Postmenopausal WomenCerebellumEstrogen use (current or past)Greater gray matter volume scispace.comZ = 5.15 scispace.com
Postmenopausal WomenAmygdaloid-Hippocampal ComplexEstrogen use (current or past)Greater gray matter volume scispace.comLeft: Z = 3.55; Right: Z = 3.61 scispace.com

Functional MRI (fMRI): fMRI studies have provided valuable insights into how this compound modulates brain activity during cognitive and emotional tasks. During working memory tasks, hormone therapy in postmenopausal women has been associated with more pronounced activation in the prefrontal cortex (Brodmann areas 44 and 45) compared to placebo. oup.com In studies of naturally cycling women, higher this compound levels during the late follicular phase have been linked to increased activation in left frontal circuitry during verbal working memory tasks, which was associated with decrements in performance. nih.gov Conversely, increased activation in right hemisphere regions was associated with improved task performance. nih.gov

In the context of emotional processing, fMRI studies have shown that this compound levels can influence the brain's response to psychosocial stress. nih.gov Women with higher this compound levels exhibit less deactivation in limbic regions during stress and report less subjective distress. nih.gov

Interactive Table: fMRI Findings on this compound and Brain Activation
TaskPopulationThis compound ConditionBrain RegionActivation Change
Visuospatial Working MemoryPostmenopausal WomenHormone Therapy vs. PlaceboPrefrontal Cortex (BA 44 & 45)More pronounced activation oup.com
Verbal Working MemoryNaturally Cycling WomenHigh vs. Low this compoundLeft Frontal CircuitryIncreased activation nih.gov
Verbal Working MemoryNaturally Cycling WomenHigh vs. Low this compoundRight Hemisphere RegionsIncreased activation nih.gov
Psychosocial StressNaturally Cycling WomenHigh vs. Low this compoundLimbic RegionsLess deactivation nih.gov

Single Photon Emission Computed Tomography (SPECT)

Single Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can be used to assess brain function. One study utilizing SPECT found a relationship between long-term estrogen use and muscarinic receptors, which are important for cognition. nih.gov The study reported that older women who were long-term estrogen users had higher muscarinic receptor density in the hippocampus, striatum, lateral frontal cortex, and thalamus compared to non-users. nih.gov

Future Directions and Emerging Research Avenues

Development of Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. nih.gov The ongoing research in this field is driven by the quest for an "ideal" SERM that would confer the benefits of estrogen on bone and lipids, act as an antagonist in breast and uterine tissue, and be devoid of the adverse effects associated with current therapies. nih.govresearchgate.netresearchgate.net

First-generation SERMs, such as tamoxifen, have been instrumental in the treatment of estrogen receptor-positive (ER+) breast cancer. oup.com However, its agonistic effects on the uterus increase the risk of endometrial cancer. nih.govnih.gov Second-generation SERMs, like raloxifene, are approved for the prevention and treatment of postmenopausal osteoporosis and have a better safety profile regarding the uterus but can still be associated with thromboembolic events. nih.govoup.com

The future of SERM development lies in creating molecules with more refined tissue selectivity and improved efficacy. rsc.org Several newer SERMs are in late-stage development, showing promise for various clinical applications. oup.comacs.org These include:

Ospemifene: Investigated for the treatment of vulvovaginal atrophy and osteoporosis. nih.govoup.com

Lasofoxifene: Studied for its potential in preventing and treating osteoporosis and reducing the risk of ER-positive breast cancer. nih.govoup.com

Bazedoxifene: Explored for its bone-protective effects without stimulating uterine or breast tissue. nih.govoup.com

Arzoxifene: A benzothiophene (B83047) derivative with potential benefits for bone health and minimal uterine stimulation. nih.govacs.org

(Z)-Endoxifen: A potent SERM being investigated for its potential to improve breast cancer detection and treatment outcomes. google.com

These next-generation SERMs aim to provide the therapeutic benefits of estrogen modulation with a significantly improved safety profile, potentially expanding their use in oncology, women's health, and the management of endocrine-related disorders. rsc.orgprimescholars.com

Table 1: Overview of Selected Newer Generation SERMs in Development
CompoundPrimary Area of InvestigationPotential Advantages
OspemifeneVulvovaginal atrophy, OsteoporosisAddresses multiple menopausal symptoms
LasofoxifeneOsteoporosis, Breast cancer preventionPotential for broad preventative use
BazedoxifeneOsteoporosisHigh selectivity for bone tissue
ArzoxifeneOsteoporosisSkeletal benefits with minimal uterine stimulation
(Z)-EndoxifenBreast cancer treatment and detectionHigh potency

Exploration of Selective Estrogen Receptor Downregulators (SERDs)

Selective Estrogen Receptor Downregulators (SERDs) represent a distinct class of endocrine therapy that, unlike SERMs, act as pure antagonists of the estrogen receptor, leading to its degradation. rsc.org The primary goal of SERD development is to overcome resistance to other endocrine therapies, particularly in the context of ER+ breast cancer. nih.govrsc.org

The first-generation SERD, fulvestrant (B1683766) , is administered via intramuscular injection and has shown efficacy in treating breast cancer that has become resistant to SERMs or aromatase inhibitors. nih.gov However, its use is limited by poor bioavailability and the inconvenience of its administration route. nih.gov

To address these limitations, a significant research effort is focused on the development of orally bioavailable, next-generation SERDs. oup.com These novel compounds are designed to offer improved pharmacokinetics, greater convenience, and potentially enhanced efficacy, especially in tumors with ESR1 mutations, a common mechanism of acquired resistance to endocrine therapy. nih.govrsc.org Several oral SERDs are currently in advanced clinical trials:

Elacestrant: The first oral SERD to receive FDA approval for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. rsc.orgacs.org

Camizestrant: Has shown significantly longer progression-free survival compared to fulvestrant in clinical trials for advanced ER+ breast cancer. rsc.orgaacrjournals.org

Imlunestrant: An investigational oral SERD that has demonstrated improved progression-free survival in patients with endocrine therapy-pretreated, ER-positive, HER2-negative advanced breast cancer, both as a monotherapy in patients with ESR1 mutations and in combination with other therapies. nih.govnih.gov

Amcenestrant and Giredestrant: Other oral SERDs that have been under investigation in clinical trials. acs.org

The development of potent and convenient oral SERDs is a significant advancement in the management of ER+ breast cancer, offering a new therapeutic option for patients who have developed resistance to other forms of endocrine therapy. rsc.org

Investigation of Activators of Non-Genomic Estrogen-like Signaling (ANGELS)

Beyond the classical genomic pathway, where estradiol (B170435) binds to nuclear estrogen receptors to regulate gene expression, there is a growing appreciation for non-genomic estrogen signaling. rsc.org This rapid signaling is initiated by this compound binding to estrogen receptors located at the cell membrane, leading to the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways. rsc.orgnih.gov

A key player in non-genomic estrogen signaling is the G protein-coupled estrogen receptor (GPER). acs.org The investigation into molecules that can selectively activate these non-genomic pathways, which can be broadly termed Activators of Non-Genomic Estrogen-like Signaling (ANGELS), is an emerging area of research.

The development of GPER-selective agonists, such as G-1 , has been instrumental in elucidating the physiological roles of this receptor. acs.org Research suggests that GPER activation may be involved in a wide range of biological processes, including cardiovascular function, metabolic regulation, and neural activity. nih.govacs.org

Furthermore, the non-genomic signaling pathway has been implicated in resistance to endocrine therapies like tamoxifen. nih.gov In some tamoxifen-resistant breast cancers, the non-genomic ERα–Src–PI3K complex is activated, suggesting that targeting this pathway could be a strategy to overcome resistance. nih.gov The development of compounds that can selectively modulate non-genomic estrogen signaling holds therapeutic potential for a variety of conditions, from cancer to neurodegenerative and cardiovascular diseases. nih.gov

Research into Phytoestrogens and Aromatase Inhibitors

Phytoestrogens are plant-derived compounds with structural similarity to this compound, allowing them to interact with estrogen receptors and modulate estrogenic activity. nih.govifmmi.com They are classified into several groups, including isoflavones (e.g., genistein, daidzein), lignans, and coumestans. researchgate.net Research into phytoestrogens is exploring their potential health benefits, which may include alleviating menopausal symptoms, and reducing the risk of osteoporosis and certain cancers. researchgate.netprimescholars.com

One of the key mechanisms of action of some phytoestrogens is the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. nih.govnih.gov By acting as natural aromatase inhibitors, these compounds can decrease the local production of estrogens, which is particularly relevant in postmenopausal women where peripheral tissues are a significant source of estrogen. nih.govresearchgate.net Phytoestrogens can inhibit aromatase through two main mechanisms: by directly inhibiting the enzyme's activity or by decreasing the expression of the aromatase gene. nih.govnih.gov

Aromatase inhibitors (AIs) are a cornerstone of treatment for ER+ breast cancer in postmenopausal women. nih.gov They are broadly categorized into steroidal (e.g., exemestane) and non-steroidal (e.g., anastrozole, letrozole) inhibitors. nih.gov Future research in this area is focused on the development of novel AIs with improved potency and selectivity. rsc.org Structure-guided design, utilizing the crystal structure of the aromatase enzyme, is being employed to create next-generation AIs that can more effectively block estrogen synthesis. rsc.orggoogle.com

Table 2: Mechanisms of Action of Phytoestrogens and Aromatase Inhibitors
Compound TypePrimary Mechanism of ActionExamples
PhytoestrogensInteraction with estrogen receptors; Inhibition of aromataseGenistein, Daidzein, Lignans
Aromatase InhibitorsBlockade of the aromatase enzymeLetrozole, Anastrozole, Exemestane

Translational Research in this compound Biology

Translational research in this compound biology is focused on bridging the gap between basic scientific discoveries ("bench") and their application in clinical practice ("bedside"). nih.govrsc.org This involves translating our understanding of this compound's complex signaling pathways into novel therapeutic strategies and diagnostic tools.

A significant area of translational research is the investigation of this compound's role in cognitive aging and neurodegenerative diseases, such as Alzheimer's disease. nih.gov Preclinical studies have shown that estrogen can have neuroprotective effects, but clinical trials of hormone therapy have yielded mixed results. nih.govaacrjournals.org Ongoing research aims to elucidate the specific conditions under which this compound may be beneficial for brain health, considering factors like the timing of intervention and the presence of cardiometabolic diseases. nih.govresearchgate.net

Translational studies are also crucial for understanding the cardiovascular effects of this compound. While premenopausal this compound levels are associated with a lower risk of cardiovascular disease, the use of hormone therapy in postmenopausal women has raised concerns. acs.orggoogle.com Research is focused on understanding the diverse and sometimes contradictory actions of estrogens on the cardiovascular system to develop safer and more effective therapies. aacrjournals.org

The development of new drugs that target the estrogen receptor, such as next-generation SERMs and SERDs, is a direct result of translational research that has identified the need for more specific and effective modulators of this compound signaling. nih.gov Furthermore, ongoing clinical trials are continually evaluating new applications and formulations of this compound-based therapies. discountedlabs.com

Personalized Medicine Approaches Based on this compound Signaling

The future of this compound-related therapies lies in a personalized medicine approach, where treatment decisions are tailored to the individual patient's genetic and molecular profile. aacrjournals.org This is particularly evident in the field of breast cancer, where biomarkers related to this compound signaling are crucial for guiding therapy. google.com

The expression of the estrogen receptor (ER) is a key predictive biomarker for response to endocrine therapies. nih.gov However, the development of resistance is a major clinical challenge. oup.com The identification of ESR1 mutations as a mechanism of acquired resistance has paved the way for personalized treatment strategies, such as the use of oral SERDs like elacestrant, which are specifically approved for patients with these mutations. oup.com

Pharmacogenomics , the study of how an individual's genetic makeup influences their response to drugs, is another important aspect of personalized medicine in this compound signaling. ifmmi.com Variations in genes encoding enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, can affect an individual's exposure to estrogens and their metabolites, potentially influencing their risk for certain cancers and their response to hormone-based therapies. rsc.orgaacrjournals.org Similarly, polymorphisms in the estrogen receptor genes may also play a role in determining the response to estrogen therapy. researchgate.net

Personalized hormone replacement therapy (HRT) for menopausal symptoms is also an area of active development. aacrjournals.org Rather than a one-size-fits-all approach, individualized HRT considers a woman's unique hormonal profile, symptoms, and risk factors to determine the most appropriate formulation, dosage, and route of administration. aacrjournals.orgresearchgate.net This personalized approach aims to maximize the benefits of HRT while minimizing potential risks. aacrjournals.org

Advanced Methodological Development for this compound Assessment

Accurate and sensitive measurement of this compound levels is fundamental to both clinical practice and research. The development of advanced analytical methods has been crucial for a better understanding of this compound's role in health and disease.

Traditionally, immunoassays have been widely used for this compound measurement due to their low cost and high throughput. nih.gov However, these methods can lack specificity, especially at the low concentrations of this compound found in postmenopausal women, men, and children. nih.govaacrjournals.org Cross-reactivity with other steroids and metabolites can lead to inaccurate results. aacrjournals.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound measurement. primescholars.comnih.gov This technique offers superior sensitivity and specificity, allowing for the accurate quantification of very low this compound concentrations. nih.govdiscountedlabs.com The development of novel derivatization reagents and automated extraction procedures has further enhanced the performance of LC-MS/MS for this compound assessment. nih.govacs.orgaacrjournals.org

Another promising area of development is the creation of biosensors for real-time and non-invasive monitoring of this compound. nih.gov These devices utilize various bioreceptors, such as antibodies, enzymes, or aptamers, to detect this compound with high sensitivity and selectivity. nih.gov Wearable aptamer-based nanobiosensors are being developed for the non-invasive monitoring of this compound in sweat, which could provide a convenient way to track hormonal fluctuations. nih.gov Electrochemical biosensors are also being investigated for their potential in the rapid and sensitive detection of this compound in various samples. researchgate.netrsc.org

These advanced methodologies are essential for advancing our understanding of this compound biology and for the implementation of personalized medicine approaches that rely on accurate hormonal profiling. nih.govnih.gov

Table 3: Comparison of this compound Assessment Methods
MethodAdvantagesDisadvantages
ImmunoassaysLow cost, high throughputLack of specificity at low concentrations, cross-reactivity
LC-MS/MSHigh sensitivity and specificity, accurate at low concentrationsHigher cost, more complex instrumentation
BiosensorsPotential for real-time and non-invasive monitoringStill in development, may require further validation

Interdisciplinary Research in this compound's Multifaceted Roles

The intricate and widespread influence of this compound on human physiology necessitates a research approach that transcends traditional disciplinary boundaries. The multifaceted roles of this hormone, extending from reproductive health to the central nervous, immune, cardiovascular, and skeletal systems, are increasingly being understood through the lens of interdisciplinary collaboration. By integrating insights from endocrinology, neuroscience, immunology, oncology, and cardiology, researchers are developing a more holistic picture of this compound's complex mechanisms of action and its implications for health and disease.

This integrated approach is crucial for unraveling the seemingly contradictory effects of this compound, where its influence can be either beneficial or detrimental depending on the tissue, the concentration of the hormone, and the individual's age and health status. nih.govresearchgate.net The crosstalk between different biological systems is a key theme in emerging this compound research, promising to unlock new therapeutic strategies for a wide range of conditions.

Neuro-Endocrine-Immunology Axis

A growing body of research highlights the profound interplay between the nervous, endocrine, and immune systems, with this compound acting as a key modulator. nih.gov This "neuro-endocrine-immunology" axis is central to understanding the hormone's role in both normal brain function and the pathogenesis of various neurological and autoimmune disorders.

This compound is recognized for its significant neuroprotective actions, which are partly mediated by its ability to suppress inflammation in the brain. nih.govresearchgate.net In conditions like stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis, inflammation is a key component of the underlying pathology. nih.gov this compound can mitigate this by acting on neurons, astrocytes, and microglia (the resident immune cells of the brain) to reduce the production of pro-inflammatory molecules. nih.gov

Specifically, this compound has been shown to suppress microglial activation and the production of inflammatory mediators. nih.gov This anti-inflammatory effect is crucial for protecting neurons from damage and promoting their survival. nih.govresearchgate.net Furthermore, this compound can stimulate neurogenesis, the birth of new neurons, which is a vital process for brain repair and plasticity. nih.govresearchgate.net

The influence of this compound on the immune system extends beyond the brain. It modulates the function of various immune cells, such as T-lymphocytes and B-lymphocytes, which have estrogen receptors. probiologists.com This has significant implications for autoimmune diseases, which are often characterized by sex-specific differences in prevalence and severity. For instance, in multiple sclerosis, an autoimmune disease affecting the central nervous system, estrogens have been shown to reduce the activity of disease-driving Th1 and Th17 cells while promoting the expansion of regulatory T cells that can suppress the autoimmune response. probiologists.compnas.org

The following table summarizes key research findings on the interdisciplinary roles of this compound in the neuro-endocrine-immunology axis:

Research AreaKey FindingsImplicated Disciplines
Neuroprotection This compound suppresses inflammation in the brain by acting on microglia, astrocytes, and neurons, offering protection in models of stroke and neurodegenerative diseases. nih.govNeuroscience, Immunology, Endocrinology
Neurogenesis Physiological levels of this compound can increase the number of newborn neurons after brain injury. nih.govNeuroscience, Endocrinology
Autoimmunity Estrogen modulates T-cell responses, shifting the balance from pro-inflammatory to anti-inflammatory states, which is relevant for autoimmune diseases like multiple sclerosis. probiologists.compnas.orgImmunology, Endocrinology, Neurology
Cognitive Function Loss of estrogen is associated with a decline in neuronal plasticity and cognitive functions. nih.govNeuroscience, Endocrinology

Endocrinology and Oncology

The field of oncology has long recognized the critical role of this compound in the development and progression of hormone-sensitive cancers. wikipedia.org This has led to a deep integration of endocrinological principles into cancer research and treatment. High levels of endogenous this compound are associated with an increased risk of developing certain cancers, particularly breast, ovarian, and endometrial cancers. oup.com

In estrogen receptor-positive (ER-positive) breast cancer, the most common subtype, this compound binds to estrogen receptors on cancer cells, stimulating their growth and proliferation. wikipedia.orgnih.gov This understanding has formed the basis for endocrine therapies, a cornerstone of breast cancer treatment. These therapies aim to either block the production of this compound or inhibit its binding to the estrogen receptor. cambridge.org

Recent research using Mendelian randomization has provided stronger causal evidence for the role of this compound in cancer development. One study found that higher genetically predicted this compound levels significantly increase the risk for ovarian cancer and have a nominally significant effect on ER-positive breast cancer. oup.com

The table below outlines the odds ratios (OR) for different cancers associated with higher this compound levels, as determined by a Mendelian randomization study. oup.com

Cancer TypeOdds Ratio (OR)95% Confidence Interval (CI)P-value
Ovarian Cancer3.181.47-6.870.003
ER-positive Breast Cancer2.161.09-4.260.027
Endometrial Cancer1.930.77-4.800.160

These findings underscore the importance of understanding the endocrinological drivers of cancer to develop effective prevention and treatment strategies.

Cardiovascular Health and Bone Metabolism

The protective effects of this compound on the cardiovascular system and its essential role in maintaining bone health are well-established, highlighting the intersection of endocrinology with cardiology and orthopedics.

Women generally have a lower risk of cardiovascular disease than men before menopause, a difference that diminishes after the menopausal transition when this compound levels decline. nih.gov This suggests a cardioprotective role for this compound. Research has shown that this compound can have beneficial effects on blood vessels by promoting the production of nitric oxide, a molecule that helps to relax and dilate blood vessels, thereby improving blood flow. nih.gov It also has anti-inflammatory effects and can inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis. nih.gov

In the skeletal system, this compound is crucial for maintaining bone mineral density (BMD). drlouisenewson.co.ukoup.com It does so by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. nih.gov The decline in this compound levels during menopause leads to an increase in bone resorption, which can result in osteoporosis and an increased risk of fractures. nih.gov

The interconnectedness of these systems is further highlighted by the fact that therapies aimed at one system can have effects on the other. For example, hormone replacement therapy used to alleviate menopausal symptoms and prevent osteoporosis has also been studied for its effects on cardiovascular health, although the results have been complex and have led to ongoing research to understand the precise risks and benefits. elsevierpure.comnih.gov

The following table summarizes the interdisciplinary role of this compound in cardiovascular and bone health:

SystemThis compound's RoleRelevant Disciplines
Cardiovascular Promotes vasodilation, has anti-inflammatory properties, and inhibits processes involved in atherosclerosis. nih.govnih.govCardiology, Endocrinology, Vascular Biology
Skeletal Inhibits bone resorption by osteoclasts, thereby maintaining bone mineral density and preventing osteoporosis. oup.comnih.govnih.govOrthopedics, Endocrinology, Cell Biology

Emerging Research and Future Directions

The future of this compound research lies in further embracing interdisciplinary approaches to tackle complex questions. One emerging area of significant interest is the study of this compound's "non-nuclear" or "membrane-initiated" signaling pathways. nih.gov For a long time, it was thought that this compound primarily exerted its effects by binding to nuclear receptors and directly regulating gene expression. However, it is now clear that a subpopulation of estrogen receptors located at the cell membrane can rapidly activate intracellular signaling cascades. nih.govoup.com This non-nuclear signaling is thought to be responsible for some of this compound's rapid effects on the cardiovascular and nervous systems. nih.gov

The development of novel molecules that can selectively target different estrogen receptors (ERα and ERβ) or specific signaling pathways is another exciting avenue of research. cuw.edu The goal is to harness the beneficial effects of this compound, such as its neuroprotective and bone-preserving properties, while avoiding the potential adverse effects, such as an increased risk of certain cancers. cuw.edu

Furthermore, advancements in analytical techniques, such as liquid chromatography-mass spectrometry, are allowing for more precise and sensitive measurement of this compound and its metabolites in various biological samples. nih.govresearchgate.net This is crucial for accurately assessing the relationship between hormone levels and disease risk in large-scale epidemiological studies.

The continued collaboration between basic scientists and clinicians will be essential to translate these fundamental discoveries into new and improved therapies for a wide range of conditions influenced by this compound. nih.govresearchgate.net

Q & A

Q. How do researchers determine the biological significance of estradiol in neurodevelopmental studies?

Methodological Approach: Utilize in vivo and in vitro models to assess this compound's impact on apoptosis, synaptogenesis, and neuronal morphology. Measure receptor expression (e.g., nuclear ERα/ERβ) via RT-PCR or immunohistochemistry, and validate using pharmacological agonists/antagonists. Consider cross-talk between neurons and glial cells, as this compound’s effects are often region-specific and involve signaling molecules like prostaglandins and glutamate .

Q. What are the best practices for measuring this compound levels in diverse biological matrices (e.g., serum, brain tissue)?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, especially at low concentrations (<10 pg/mL). Validate assays against gold-standard methods (e.g., GC-MS) and report intra-/inter-assay coefficients of variation (CVs) to ensure reproducibility. For serum, prioritize measuring free this compound using equilibrium dialysis or calculated values based on SHBG and albumin levels .

Q. How can this compound administration be standardized in controlled animal studies?

Methodological Answer: Employ transdermal patches or subcutaneous implants for steady-state hormone delivery, as used in human clinical trials (e.g., 100 µg/day via patches). Monitor serum levels post-administration to confirm physiological relevance (e.g., premenopausal ranges: 30–400 pg/mL). Use placebo-controlled designs and blinded protocols to minimize bias .

Q. What experimental controls are critical when studying low-dose this compound effects?

Methodological Answer: Include ultrapure water and solvent controls to rule out environmental contamination (e.g., phytoestrogens in lab water). Use blank samples in LC-MS runs to detect background interference. Validate detection limits using standard addition methods, as demonstrated in studies achieving sensitivity at 265 ng/L .

Q. How should contradictory findings between observational and interventional studies (e.g., cardiovascular outcomes) be addressed?

Methodological Answer: Conduct meta-analyses stratified by study design, participant age, and hormone formulation. For example, the Women’s Health Initiative (WHI) trial found increased cardiovascular risk with conjugated equine estrogens + medroxyprogesterone acetate (HR=1.29 for CHD), whereas observational studies often report benefits. Adjust for confounding variables like baseline lipid profiles and timing of hormone initiation (e.g., “timing hypothesis”) .

Advanced Research Questions

Q. How can Mendelian randomization (MR) resolve confounding in this compound-disease associations?

Methodological Answer: Leverage genetic variants (e.g., SNPs in CYP19A1) as instrumental variables to infer causality. Ensure SNPs meet MR assumptions: strong association with this compound (F-statistic >10), no pleiotropy (test via MR-Egger regression), and independence from confounders. Recent MR studies found no causal link between this compound and basal cell carcinoma (OR=1.07, p=0.884), highlighting the method’s utility in disentangling direct effects .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in complex datasets?

Methodological Answer: Use nonlinear mixed-effects models to account for inter-individual variability. For time-series data (e.g., menstrual cycle fluctuations), apply Fourier transforms or wavelet analysis. Report hazard ratios (HRs) with 95% confidence intervals for clinical endpoints, as in the WHI trial, which showed a global risk index HR=1.15 for estrogen-progestin therapy .

Q. How do researchers validate this compound’s genomic vs. non-genomic signaling pathways in vitro?

Methodological Answer: Combine transcriptomic profiling (RNA-seq) with membrane-impermeable this compound conjugates (e.g., E2-BSA) to isolate membrane-initiated effects. Compare gene expression changes in ERα-knockout models versus wild-type. A study using human endothelial cells identified 1.5–2.0-fold changes in vasodilatory genes (e.g., eNOS) under physiological this compound levels (10–50 nM) .

Q. What protocols ensure reproducibility in this compound assays across multi-center studies?

Methodological Answer: Adopt harmonized SOPs for sample collection (e.g., serum stored at −80°C within 2 hours). Use centralized labs with certified reference materials (e.g., NIST SRM 1507a). Report accuracy (±15% of target) and precision (CV <20% at LLOQ) per FDA guidelines. Journals increasingly mandate these details to reduce inter-lab variability .

Q. How can LC-MS/MS methods be optimized for this compound quantification in low-abundance samples (e.g., pediatric populations)?

Methodological Answer: Derivatize this compound with dansyl chloride to enhance ionization efficiency. Employ stable isotope-labeled internal standards (e.g., ¹³C₃-estradiol) for correction of matrix effects. A validated protocol achieved a detection limit of 0.5 pg/mL using 500 µL of serum, critical for pediatric and male studies .

Tables for Key Methodological Comparisons

Q. Table 1. Assay Performance Metrics for this compound Measurement

MethodSensitivity (LLOQ)Precision (CV%)Gold-Standard CorrelationRecommended Use Case
LC-MS/MS0.5 pg/mL<15%r²=0.98 vs. GC-MSLow-level research (e.g., men)
ELISA10 pg/mL10–20%VariableHigh-throughput screening
Chemiluminescence20 pg/mL15–25%r²=0.85–0.90Clinical diagnostics

Q. Table 2. Key Findings from WHI Estrogen-Progestin Trial

OutcomeHazard Ratio (95% CI)Absolute Risk per 10,000 Person-Years
Coronary Heart Disease1.29 (1.02–1.63)+7 events
Invasive Breast Cancer1.26 (1.00–1.59)+8 events
Colorectal Cancer0.63 (0.43–0.92)−6 events

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.